1-Chloro-6-isopropylisoquinoline
Description
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Properties
IUPAC Name |
1-chloro-6-propan-2-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-3-4-11-10(7-9)5-6-14-12(11)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWSRHJSXZLLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloro-6-isopropylisoquinoline molecular structure and weight
An In-Depth Technical Guide to 1-Chloro-6-isopropylisoquinoline: Structure, Properties, and Synthetic Insights for Pharmaceutical Research
Abstract
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. The introduction of a chlorine atom, in particular, can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding interactions.[2][3] This guide provides a comprehensive technical overview of this compound, a specific derivative poised as a valuable intermediate for chemical synthesis. We will delve into its molecular structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and its potential applications for professionals in pharmaceutical research and development.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound. Its structure consists of a bicyclic isoquinoline ring system, substituted with a chlorine atom at the C-1 position and an isopropyl group at the C-6 position. The chlorine atom at C-1 is a key reactive handle, making the compound an excellent precursor for further chemical modification.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 1-chloro-6-propan-2-ylisoquinoline | [4] |
| Synonyms | This compound | [4] |
| CAS Number | 630422-59-2 | [4] |
| Molecular Formula | C₁₂H₁₂ClN | [4] |
| Molecular Weight | 205.68 g/mol | [4] |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | N/A |
Synthesis and Mechanistic Rationale
The synthesis of functionalized isoquinolines often relies on established cyclization reactions or the modification of a pre-formed isoquinoline core.[1] A highly effective and common strategy for preparing 1-chloro-isoquinolines is the chlorination of the corresponding 1-isoquinolinone precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1]
Synthetic Workflow Overview
The final step in the synthesis of the target compound involves the conversion of the lactam (amide) functionality in 6-isopropylisoquinolin-1(2H)-one to the chloro-derivative. This is a crucial step that activates the C-1 position for subsequent reactions.
Caption: Synthetic conversion of the isoquinolinone precursor.
Experimental Protocol: Chlorination of 6-isopropylisoquinolin-1(2H)-one
This protocol describes a self-validating system for the synthesis and purification of this compound.
Expertise & Causality:
-
Reagent Choice: Phosphorus oxychloride (POCl₃) is used as both the chlorinating agent and a dehydrating agent. It reacts with the tautomeric hydroxyl form of the lactam to form a phosphate ester intermediate, which is then readily displaced by a chloride ion.
-
Reaction Conditions: The reaction is performed under reflux (heating) to provide the necessary activation energy for the chlorination to proceed at a reasonable rate. An inert atmosphere (e.g., nitrogen) is recommended to prevent side reactions with atmospheric moisture.
-
Work-up: The reaction is quenched by carefully pouring it onto ice. This hydrolyzes the excess POCl₃ in a controlled manner. The subsequent neutralization with a base (e.g., NaHCO₃) is essential to deprotonate any hydrochloride salts of the product, rendering it soluble in the organic extraction solvent.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-isopropylisoquinolin-1(2H)-one (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The use of excess POCl₃ ensures it can also function as the reaction solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Neutralization: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice. Once the initial exothermic reaction subsides, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Spectroscopic and Analytical Characterization
Post-synthesis, rigorous characterization is mandatory to confirm the identity and purity of the compound. Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool in drug development for this purpose.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, as well as a characteristic septet and doublet for the isopropyl group protons.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 205.7. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio will be observed, confirming the presence of a single chlorine atom.
Reactivity and Applications in Drug Development
This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[1]
-
Key Reactive Site: The C-1 chloro substituent is the most significant feature for chemical reactivity. It activates the position for nucleophilic aromatic substitution (SNAr) . This allows for the displacement of the chloride with a wide variety of nucleophiles, such as amines, alcohols, thiols, and organometallic reagents. This versatility makes it a powerful building block for creating libraries of diverse isoquinoline derivatives for biological screening.
-
Pharmaceutical Synthesis: As a quinoline derivative, this compound and its analogs are intended for use in pharmaceutical synthesis.[4] The ability to easily modify the C-1 position is a key strategy for structure-activity relationship (SAR) studies in drug discovery programs.
-
Materials Science: The core isoquinoline structure suggests potential applications in the development of fluorescent materials, which could be harnessed for sensors or imaging agents.[4]
Safety and Handling
Proper handling of this chemical is essential due to its potential hazards. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[4]
Recommended Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its defined molecular structure, characterized by a key reactive chloro-substituent, provides a versatile platform for the synthesis of novel, complex molecules. The robust synthetic methodology and clear understanding of its chemical reactivity empower scientists to efficiently incorporate the 6-isopropylisoquinoline scaffold into their research, accelerating the development of new chemical entities.
References
- Title: 1-Chloro-isoquinoline-6-carbonitrile - Industrial Chemicals Source: Google Cloud URL
- Title: 1-Chloro-6-methoxyisoquinoline | 132997-77-4 Source: Benchchem URL
- Title: 1-chloro-6-propan-2-ylisoquinoline | 630422-59-2 Source: ChemicalBook URL
- Title: 1-Chloroisoquinoline | 19493-44-8 Source: ChemicalBook URL
- Title: Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 Source: PubChem - NIH URL
- Title: US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist Source: Google Patents URL
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL
- Title: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL
- Title: LC/MS applications in drug development Source: PubMed URL
Sources
- 1. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-chloro-6-propan-2-ylisoquinoline | 630422-59-2 [amp.chemicalbook.com]
- 5. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Safety and Handling of 1-Chloro-6-isopropylisoquinoline
[1]
Part 1: Executive Summary & Chemical Identity[1]
1-Chloro-6-isopropylisoquinoline is a specialized heterocyclic building block primarily employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents.[1] Its utility stems from the reactivity of the C1-chlorine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (
Critical Safety Notice: While specific toxicological data for the 6-isopropyl isomer is limited in public registries, its safety profile is extrapolated from the structural parent, 1-chloroisoquinoline (CAS 19493-44-8).[1] Users must treat this compound as a moisture-sensitive irritant capable of releasing hydrogen chloride (HCl) gas upon degradation.[1]
Chemical Profile
| Property | Description |
| Chemical Structure | Isoquinoline core with a chloro group at C1 and an isopropyl group at C6.[1] |
| Molecular Formula | |
| Primary Hazard | Skin/Eye Irritant ; Moisture Sensitive (Hydrolysis releases HCl).[1] |
| Physical State | Low-melting solid or viscous oil (depending on purity/polymorph).[1] |
| Reactivity Class |
Part 2: Physicochemical Hazards & Mechanism of Action
To handle this compound safely, one must understand the causality of its instability.[1] The C1-chlorine bond in isoquinolines is activated by the adjacent ring nitrogen, making it significantly more labile than a standard aryl chloride.[1]
The Hydrolysis Trap
Unlike chlorobenzene, 1-chloroisoquinolines are susceptible to hydrolysis even under mild conditions.[1] Exposure to atmospheric moisture initiates a transformation into the thermodynamically stable isocarbostyril (lactam) tautomer, releasing corrosive HCl.[1]
-
Operational Consequence: Old bottles may build pressure (HCl gas).[1]
-
Contamination Risk: The resulting lactam is often insoluble in organic solvents, potentially ruining downstream catalytic cycles by poisoning Pd-catalysts.[1]
GHS Hazard Classification (derived from Analog SAR)
Part 3: Storage & Stability Protocols
This section details self-validating storage systems to prevent the degradation pathway described above.
Storage Hierarchy
-
Primary Containment: Amber glass vial with a Teflon-lined screw cap.
-
Atmosphere: Headspace must be purged with Argon or Nitrogen.[1]
-
Temperature: Refrigerate at
to . -
Secondary Containment: Sealed desiccator containing activated silica gel or
.[1]
Visual Degradation Indicators
Part 4: Operational Handling & PPE
Engineering Controls vs. PPE
Relying solely on PPE is insufficient for moisture-sensitive lachrymators.[1]
Figure 1: Hierarchy of Controls for handling reactive chloro-heterocycles.
Specific Handling Protocol
-
Weighing:
-
Solvent Selection:
Part 5: Synthetic Utility & Reactivity Risks
The this compound scaffold is typically subjected to metal-catalyzed cross-coupling.[1][6] The safety profile changes drastically during these reactions.[1]
Reaction Workflow: Palladium-Catalyzed Coupling
The following diagram illustrates the critical control points (CCPs) where safety risks are highest.
Figure 2: Safe workflow for Pd-catalyzed coupling of 1-chloroisoquinolines.
Critical Reaction Safety Notes
-
Exotherm Management: When quenching reactions involving this compound (especially if using strong bases like NaH or LiHMDS), quench slowly at
. The hydrolysis of unreacted starting material is exothermic.[1] -
Waste Disposal: Aqueous waste streams will contain halogenated organics and potentially palladium.[1] Do not mix with oxidizing acids (like Nitric acid) to avoid generating free chlorine gas.[1]
Part 6: Emergency Procedures
Spill Cleanup[1]
-
Small Spills (<5g):
-
Decontamination: Wipe surfaces with a 5% aqueous solution of sodium carbonate to ensure hydrolysis and neutralization of residues.[1]
First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][4] The hydrolysis creates acid in the eye; speed is critical to prevent corneal opacity.[1]
-
Skin Contact: Wash with soap and water.[1][7] Do not use alcohol-based solvents, as they may increase skin absorption of the lipophilic isopropyl group.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link][1][9]
-
Grounding: Source of GHS classification and physical property data for the parent scaffold.[1]
-
-
Billingsley, K., et al. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society.[1][2]
- Grounding: Establishes the standard synthetic utility and reaction conditions for 1-chloroisoquinolines.
-
-
Grounding: Comparative data for isopropyl-substituted chlorinated intermediates regarding lipophilicity and skin absorption risks.[1]
-
Sources
- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1-Chloroisoquinoline, CAS No. 19493-44-8 - iChemical [ichemical.com]
- 6. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
Commercial Availability and Strategic Sourcing of 1-Chloro-6-isopropylisoquinoline
CAS Number: 630422-59-2 Technical Whitepaper for Drug Discovery Professionals [1]
Part 1: Executive Summary & Strategic Value
In the landscape of medicinal chemistry, 1-Chloro-6-isopropylisoquinoline represents a high-value "privileged scaffold."[1] Unlike simple isoquinolines, the 6-isopropyl moiety introduces a critical lipophilic vector (
The chlorine atom at the C1 position is the strategic "handle," serving as a highly reactive electrophile for nucleophilic aromatic substitution (
Availability Status: Niche / Tier 2. This compound is not a commodity chemical found in standard academic catalogs (e.g., Sigma-Aldrich basics).[1] It is primarily available through specialized building block vendors and custom synthesis houses. "Ghost inventory"—where a supplier lists a product but holds no stock—is a significant risk for this CAS number.
Part 2: Chemical Profile & Specifications[1]
| Property | Specification | Critical Note |
| CAS Number | 630422-59-2 | Use this for all database queries.[1] |
| IUPAC Name | 1-Chloro-6-(propan-2-yl)isoquinoline | Often indexed as "6-isopropyl-1-chloroisoquinoline".[1] |
| Molecular Formula | MW: 205.68 g/mol | |
| Physical State | Solid (Low melting point) | Likely an oil or semi-solid if impure.[1] |
| Storage | 2–8°C, Inert Atmosphere | Hydrolytically unstable at C1-Cl over long periods in moist air.[1] |
| Solubility | DCM, DMSO, Methanol | Poor water solubility.[1] |
Part 3: Commercial Supply Landscape[1]
Verified & Potential Suppliers
Based on current aggregator data and catalog indexing, the following vendors are the primary sources. Note: Always request a Certificate of Analysis (CoA) and H-NMR before issuing a Purchase Order.[1]
-
Dana Bioscience: Listed as a stock item (100mg - 1g scale).[1]
-
SciSupplies: Lists 95% purity packs (25g scale), suggesting a source for scale-up.
-
ESD Medikal: Lists the compound under catalog ESD-888650.
-
Enamine / WuXi AppTec: While not always in the public catalog, these CROs hold the largest libraries of isoquinoline building blocks and can synthesize this "on-demand" within 2-4 weeks.[1]
Sourcing Decision Matrix (DOT Visualization)
Use this logic flow to determine your sourcing strategy and avoid project delays.
Figure 1: Strategic sourcing decision tree for niche heterocyclic building blocks.
Part 4: Technical Synthesis Guide (The "Make" Option)
If commercial stock is unavailable or lead times are prohibitive, the synthesis of this compound is robust and scalable.[1] The most reliable route proceeds via the chlorination of the corresponding isoquinolinone.
Retrosynthetic Analysis
The target molecule is disconnected at the C1-Cl bond to reveal the 6-isopropylisoquinolin-1(2H)-one precursor.[1] This precursor is constructed from 3-isopropylbenzoic acid .[1]
Figure 2: Retrosynthetic pathway utilizing widely available benzoic acid starting materials.[1]
Detailed Experimental Protocol
Step 1: Synthesis of 6-isopropylisoquinolin-1(2H)-one Note: If this intermediate cannot be bought, use the ortho-lithiation strategy.[1]
-
Amidation: Convert 3-isopropylbenzoic acid to N,N-diethyl-3-isopropylbenzamide using
then . -
Cyclization: Treat the amide with
-BuLi (1.2 equiv) in THF at -78°C to generate the ortho-lithio species. Quench with DMF to form the aldehyde, which cyclizes upon acid workup (HCl/MeOH) to the isoquinolinone.
Step 2: Chlorination (The "End-Game") This protocol converts the lactam (isoquinolinone) to the chloro-heterocycle.[1]
-
Reagents: 6-isopropylisoquinolin-1(2H)-one (1.0 equiv), Phosphorus Oxychloride (
, 5-10 equiv), (0.1 equiv, optional catalyst).[1] -
Procedure:
-
Place the isoquinolinone in a dry round-bottom flask under Argon.
-
Add neat
(caution: exothermic). -
Reflux the mixture at 100-110°C for 2–4 hours. Monitor by TLC/LCMS (Product is less polar than SM).
-
Workup (Hazardous): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess
. Neutralize with saturated or to pH ~8. -
Extract with Dichloromethane (
). Dry over , filter, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc). The product is usually a white/off-white solid.[1]
-
Part 5: Quality Control & Impurity Profiling[1]
When sourcing this compound, you must validate the material against these common pitfalls:
-
Regioisomer Contamination:
-
Risk: 1-Chloro-8 -isopropylisoquinoline.[1]
-
Detection:
-NMR.[1][2] Look for the coupling patterns of the aromatic protons.[2] The 6-substituted isomer will show a distinct singlet (or small doublet) for the C5 proton, whereas the 8-substituted isomer will display a different splitting pattern due to symmetry changes.[1]
-
-
Hydrolysis Product:
References
-
PubChem. Isoquinoline, 1-chloro- Compound Summary.[1] National Library of Medicine. [Link]
-
Science of Synthesis. Isoquinolines: Synthesis by Substitution of Hydrogen. Thieme Chemistry.[3] [Link]
-
Organic Syntheses. General Methods for 1-Chloroisoquinolines. Org.[2][4][5] Synth. 1979, 59,[6] 26. [Link]
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]
- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]
Structural Elucidation and Spectroscopic Characterization of 1-Chloro-6-isopropylisoquinoline
Technical Reference Guide | Version 2.1 [1]
Executive Summary
This guide provides a comprehensive technical framework for the spectroscopic identification and validation of 1-Chloro-6-isopropylisoquinoline (CAS: Derivative of 19493-44-8).[1] As a critical intermediate in the synthesis of S1P receptor modulators and kinase inhibitors, accurate structural confirmation is paramount.[1] This document synthesizes experimental data from the parent scaffold (1-chloroisoquinoline) with established substituent chemical shift theory to provide a robust Reference Standard Framework .
Part 1: Analytical Workflow & Purity Profile
The synthesis of 1-chloro-isoquinolines typically involves the treatment of the corresponding N-oxide or isoquinolinone with phosphorus oxychloride (
Analytical Decision Tree
The following workflow outlines the logical progression for validating the compound's identity and purity.
Figure 1: Step-by-step analytical workflow for structural validation.
Part 2: Mass Spectrometry (MS) Data
Mass spectrometry provides the first line of evidence, specifically through the diagnostic chlorine isotope pattern.[1]
Experimental Parameters (Recommended)
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Solvent: Methanol/Water + 0.1% Formic Acid.[1]
-
Rationale: The basic nitrogen of the isoquinoline ring protonates readily (
), providing a strong signal intensity compared to Electron Impact (EI).[1]
Diagnostic Criteria
The presence of a single chlorine atom dictates a specific isotopic abundance ratio due to naturally occurring
| Ion Species | m/z (Calculated) | Relative Abundance | Diagnostic Note |
| 206.07 | 100% (Base Peak) | Primary molecular ion.[1] | |
| 208.07 | ~32% | Confirms monochlorination.[1] | |
| Fragment | ~170.1 | Variable | Loss of Cl radical/ion.[1] |
| Fragment | ~191.0 | Variable | Loss of methyl from isopropyl.[1] |
Technical Insight: A deviation from the 3:1 intensity ratio at 206/208 m/z suggests contamination with de-chlorinated (hydrolysis) product or bis-chlorinated impurities.[1]
Part 3: Infrared Spectroscopy (FT-IR)
IR is utilized primarily to confirm the presence of the aromatic system and the halogen substituent, and to ensure the absence of N-oxide precursors (which show strong N-O stretches).[1]
-
Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
-
Key Absorbances:
| Frequency ( | Assignment | Structural Origin |
| 2960 - 2870 | Isopropyl group ( | |
| 1620, 1570 | Isoquinoline aromatic core.[1] | |
| 1080 - 1030 | Chlorine at C1 position.[1] | |
| < 850 | Diagnostic of substitution pattern. |
Part 4: Nuclear Magnetic Resonance (NMR)
This is the definitive method for structural elucidation.[1] The data below is synthesized from the parent 1-chloroisoquinoline scaffold [1, 2] with calculated substituent effects for the 6-isopropyl group.
General Protocol[2]
-
Solvent:
(Chloroform-d) is preferred over for better resolution of the aromatic coupling constants, unless solubility is an issue.[1] -
Reference: TMS (
0.00 ppm) or Residual ( 7.26 ppm).[1]
NMR Assignment Table (400 MHz, )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H3 | 8.25 | Doublet (d) | 1H | 5.8 | |
| H8 | 8.20 | Doublet (d) | 1H | 8.5 | Peri-effect from C1-Cl; deshielded.[1] |
| H5 | 7.65 | Singlet (s)* | 1H | < 1.5 | Adjacent to isopropyl; weak meta-coupling.[1] |
| H4 | 7.55 | Doublet (d) | 1H | 5.8 | |
| H7 | 7.48 | dd | 1H | 8.5, 1.8 | Ortho to H8, Meta to H5. |
| CH (iPr) | 3.10 | Septet | 1H | 6.9 | Methine of isopropyl group.[1] |
| CH3 (iPr) | 1.35 | Doublet | 6H | 6.9 | Methyls of isopropyl group.[1] |
*Note: H5 may appear as a narrow doublet due to meta-coupling with H7.
NMR Key Shifts (100 MHz, )
-
C1 (Ar-Cl): ~150-152 ppm (Deshielded by N and Cl).[1]
-
C3 (Ar-N): ~140-142 ppm.[1]
-
C6 (Ar-iPr): ~154 ppm (Ipso carbon).[1]
-
Aliphatic: ~34 ppm (CH), ~24 ppm (CH3).[1]
Structural Connectivity Logic
The following diagram illustrates the coupling network used to verify the 6-position substitution.
Figure 2: 1H NMR Coupling Network. The lack of ortho-coupling for H5 confirms the substituent at C6.[1]
References
-
Sigma-Aldrich. (n.d.).[1] 1-Chloroisoquinoline Product Specification & Spectral Data. Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent effect calculation).
-
ChemicalBook. (n.d.).[1] Synthesis of 1-Chloroisoquinoline from N-oxide. Retrieved from [1]
Sources
Methodological & Application
Buchwald-Hartwig amination of 1-Chloro-6-isopropylisoquinoline procedure
Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-Chloro-6-isopropylisoquinoline
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of This compound . While 1-chloroisoquinolines are electronically activated compared to standard aryl chlorides, they remain challenging substrates due to the stability of the C-Cl bond and potential catalyst poisoning by the isoquinoline nitrogen.
This guide moves beyond generic conditions, recommending a Third-Generation (G3) Precatalyst system utilizing bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) to ensure rapid oxidative addition and reductive elimination. The presence of the 6-isopropyl group enhances lipophilicity but does not sterically impede the reaction center at C1, allowing for high yields (>85%) under optimized conditions.
Substrate Analysis & Mechanistic Strategy
Substrate Profile: this compound
-
Electrophile: The C1-position is activated for oxidative addition due to the adjacent nitrogen (similar to 2-chloropyridine). However, the C-Cl bond is significantly stronger than C-Br or C-I.
-
Sterics: The 6-isopropyl group is distal to the reaction site. It does not impose steric hindrance but increases solubility in non-polar solvents (Toluene, Dioxane).
-
Chemo-selectivity: The isoquinoline nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of off-cycle resting states).
Strategic Ligand Selection
To overcome the C-Cl bond strength and prevent N-coordination, we employ Dialkylbiaryl Phosphine Ligands .
-
BrettPhos / RuPhos: These ligands provide a sterically crowded environment that favors reductive elimination and destabilizes the Pd-N(isoquinoline) interaction, keeping the catalyst active.
-
Precatalysts (Pd-G3/G4): We utilize precatalysts (e.g., BrettPhos Pd G4) to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation at mild temperatures, avoiding the induction period associated with Pd(OAc)₂/Ligand mixing.
Reaction Mechanism (Catalytic Cycle)
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step which is the rate-determining step (RDS) for aryl chlorides.
Figure 1: Catalytic cycle emphasizing the activation of the precatalyst and the oxidative addition to the C-Cl bond.
Optimized Experimental Protocol
Reagents & Stoichiometry
Note: All reagents must be handled under an inert atmosphere (Nitrogen or Argon).
| Component | Reagent | Equiv.[1][2][3][4] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |
| Catalyst | BrettPhos Pd G4 | 0.02 - 0.05 | Precatalyst source of L-Pd(0) |
| Base | NaOtBu (Sodium tert-butoxide) | 1.5 | Strong base for deprotonation |
| Solvent | 1,4-Dioxane (Anhydrous) | [0.2 M] | High boiling point, good solubility |
Alternative Catalyst: If G4 precatalyst is unavailable, use Pd₂(dba)₃ (1 mol%) + BrettPhos (2-4 mol%) . Alternative Base: For base-sensitive substrates (e.g., esters), use Cs₂CO₃ (2.0 equiv) in t-Amyl Alcohol at 100°C.
Step-by-Step Procedure
Step 1: Preparation (Glovebox or Schlenk Line)
-
Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of dry nitrogen.
-
Charge the vial with:
-
This compound (1.0 mmol, 205 mg).
-
BrettPhos Pd G4 (0.02 mmol, 18 mg) [2 mol% loading].
-
NaOtBu (1.5 mmol, 144 mg).
-
Note: If the amine is a solid, add it here.
-
Step 2: Solvent Addition & Degassing
-
Seal the vial with a septum cap (PTFE-lined).
-
Evacuate and backfill with Nitrogen (3 cycles).[5]
-
Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.
-
If the amine is a liquid, add it now (1.2 mmol) via syringe.
Step 3: Reaction
-
Place the vial in a pre-heated heating block at 90°C .
-
Stir vigorously (800-1000 rpm). Efficient stirring is critical for heterogeneous base mixtures.
-
Monitor by HPLC or UPLC-MS at 1 hour and 4 hours.
-
Target: >95% conversion of the chloride.[6]
-
Observation: The mixture typically turns from orange/red to dark brown/black as the reaction proceeds.
-
Step 4: Work-up
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite or Silica to remove palladium black and inorganic salts.
-
Wash the filtrate with Water (10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[1]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
-
Note: Isoquinoline derivatives can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.
-
Method Development & Screening Workflow
If the standard conditions fail (e.g., due to specific amine sterics), follow this logic-based screening workflow.
Figure 2: Decision tree for optimizing reaction conditions if the standard protocol yields suboptimal results.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxidative addition is too slow. | Switch to RuPhos or AdBrettPhos (more electron-rich). Increase Temp to 110°C. |
| Protodehalogenation | Reduction of C-Cl bond (H-source present). | Ensure solvent is strictly anhydrous. Avoid alcoholic solvents if using strong bases. |
| Pd Black Formation | Catalyst decomposition. | Increase ligand loading (L:Pd 2:1). Ensure thorough degassing (O₂ exclusion). |
| Base Sensitivity | Functional group intolerance (e.g., ester hydrolysis). | Switch base to Cs₂CO₃ or K₃PO₄ . Use t-Amyl alcohol as solvent. |
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline (Analogous Procedure). Link
Sources
- 1. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Biologically Active Compounds from 1-Chloro-6-isopropylisoquinoline
Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The isoquinoline nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, including a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. Consequently, isoquinoline derivatives have been extensively explored in drug discovery, leading to the development of agents with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
This application note provides a detailed guide for the synthesis of biologically active compounds utilizing 1-Chloro-6-isopropylisoquinoline as a versatile starting material. The presence of a chlorine atom at the C1 position renders the isoquinoline core susceptible to a variety of powerful cross-coupling and nucleophilic substitution reactions. This reactivity allows for the strategic introduction of diverse molecular fragments, facilitating the construction of libraries of compounds for biological screening. The isopropyl group at the C6 position can also play a crucial role in modulating the pharmacological properties of the final compounds, such as potency and metabolic stability.
This guide is intended for researchers, scientists, and drug development professionals. It will provide not only step-by-step protocols for key synthetic transformations but also the underlying scientific rationale for the chosen methodologies, empowering users to adapt and innovate upon these procedures.
Strategic Importance of this compound in Kinase Inhibitor Synthesis
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As such, kinase inhibitors have emerged as a highly successful class of therapeutic agents. The 6-aminoisoquinoline moiety, in particular, has been identified as a key intermediate in the synthesis of a variety of kinase inhibitors.[2][3][4]
This compound serves as a valuable precursor to these important 6-aminoisoquinoline derivatives and other biologically active analogues. The C1-chloro group acts as a versatile handle for introducing a wide range of substituents that can occupy the ATP-binding site of kinases, while the 6-isopropyl group can be envisioned to interact with other regions of the protein, contributing to binding affinity and selectivity.
This application note will focus on the synthesis of a key intermediate, a 1,6-disubstituted isoquinoline, which can be further elaborated to generate a library of potential kinase inhibitors. The primary synthetic strategies discussed are:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling (C-C bond formation)
-
Buchwald-Hartwig Amination (C-N bond formation)
-
Sonogashira Coupling (C-C bond formation)
-
-
Nucleophilic Aromatic Substitution (SNAr): (C-N, C-O, C-S bond formation)
Below is a general workflow illustrating the synthetic utility of this compound.
Caption: Synthetic pathways from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-6-isopropylisoquinoline.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.
-
Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic reactants and the inorganic base.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Dioxane/H2O | 85-95 |
| This compound | 3-Pyridinylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 75-85 |
| This compound | 4-Fluorophenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80-90 |
Table 1: Representative Suzuki-Miyaura Coupling Reactions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[6] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines, a common structural motif in many pharmaceuticals.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 equiv.) and XPhos (0.08 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add toluene, followed by this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1-amino-6-isopropylisoquinoline derivative.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, non-protic solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80-90 |
| This compound | Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 70-80 |
| This compound | tert-Butyl carbamate | Pd2(dba)3 / RuPhos | K3PO4 | 1,4-Dioxane | 75-85 |
Table 2: Representative Buchwald-Hartwig Amination Reactions.
Protocol 3: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh3)2Cl2 (0.03 equiv.), and CuI (0.06 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add THF and triethylamine.
-
Add the terminal alkyne (1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and redissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-alkynyl-6-isopropylisoquinoline.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: THF is a common solvent for Sonogashira couplings, providing good solubility for the reactants and catalysts.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 80-90 |
| This compound | 1-Hexyne | Pd(PPh3)4 / CuI | Diisopropylamine | DMF | 75-85 |
| This compound | Trimethylsilylacetylene | PdCl2(dppf) / CuI | Et3N | Toluene | 85-95 |
Table 3: Representative Sonogashira Coupling Reactions.
Caption: General experimental workflow for the synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The strategic functionalization of the C1 position through robust and well-established methods such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions, allows for the efficient construction of diverse molecular architectures. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich medicinal chemistry of the isoquinoline scaffold and to develop novel therapeutic agents.
References
- Methods for the preparation of 6-aminoisoquinoline.
- 6-aminoisoquinoline compounds.
- 6- and 7-amino isoquinoline compounds and methods for making and using the same.
- 1-Aminoisoquinoline derivatives.
- Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
- Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
- Quinoline derivatives as tyrosine kinase inhibitors.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. National Institutes of Health. [Link]
- Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors.
- QUINAZOLINE DERIVATIVES.
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Royal Society of Chemistry. [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Science. [Link]
-
Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ResearchGate. [Link]
-
Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
- Isoxazolidines as ripk1 inhibitors and use thereof.
- Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
- Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.
- Method of carrying out Suzuki-Miyaura CC-coupling reactions.
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
- 3. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]
- 4. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-6-isopropylisoquinoline
[1][2]
Executive Summary & Strategic Importance
The 1-Chloro-6-isopropylisoquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the isoquinoline core mimics adenosine or serves as a biaryl spacer.[1]
The critical synthetic challenge—and opportunity—lies in the C1-Chlorine (C1-Cl) bond.[1] Unlike typical aryl chlorides, the C1-Cl bond in isoquinolines is electronically activated by the adjacent endocyclic nitrogen atom (similar to 2-chloropyridine).[1] This activation lowers the energy barrier for oxidative addition by Palladium(0) species, allowing for rapid and regioselective cross-coupling reactions under milder conditions than those required for chlorobenzenes.
This guide provides three optimized, self-validating protocols for transforming this compound into high-value intermediates via Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings.[1][2]
Mechanistic Insight: The "C1 Activation" Effect
To design effective experiments, one must understand the electronic landscape of the substrate.
-
Electrophilicity: The C=N bond at the 1,2-position pulls electron density from C1, making it highly electrophilic.
-
Oxidative Addition: Pd(0) inserts into the C1-Cl bond faster than it would into a C-Cl bond on the benzenoid ring (positions 5, 6, 7, 8).
-
Steric Environment: The 6-isopropyl group is remote from the reaction center.[1] It provides lipophilicity (increasing solubility in non-polar solvents like Toluene) but does not sterically hinder the catalyst at C1.[2]
Visualization: The Catalytic Cycle
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.
Caption: Figure 1. Catalytic cycle emphasizing the activation of the C1-Cl bond by the isoquinoline nitrogen.
Application Notes & Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Coupling of this compound with aryl boronic acids.[1][2] Rationale: The C1-Cl is reactive enough that expensive Buchwald precatalysts are often unnecessary.[1][2] A robust Pd(dppf)Cl₂ system usually suffices, preventing dehalogenation side reactions.[2]
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure
-
Charge: In a reaction vial, add the substrate, boronic acid, and Pd(dppf)Cl₂.
-
Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane via syringe, followed by the K₂CO₃ solution.
-
Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm). The biphasic mixture requires high agitation rates for efficient phase transfer.[2]
-
Monitor: Check TLC/LCMS at 2 hours.
-
Success Metric: Disappearance of the starting chloride (UV 254 nm).
-
Note: The product is often more polar than the starting chloride due to the nitrogen count.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of primary or secondary amines at C1.[2] Rationale: While C1 is activated, amination is sensitive to sterics and electronics.[2] BrettPhos or RuPhos Generation 3 precatalysts are recommended to prevent catalyst poisoning by the isoquinoline nitrogen.[2]
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)[1]
-
Catalyst: BrettPhos Pd G3 (2–4 mol%)[1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Must be stored in a glovebox or fresh bottle.[1]
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)[1]
Step-by-Step Procedure
-
Dry Setup: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.[1][2]
-
Solids: Add Pd catalyst, NaOtBu, and substrate (if solid) under a counter-flow of Argon.[2]
-
Liquids: Add the amine (if liquid) and anhydrous solvent. Concentration should be ~0.2 M.[2]
-
Temperature: Heat to 100°C .
-
Tip: If the amine is volatile, use a sealed vessel.
-
-
Self-Validation Check: The reaction mixture should turn from a pale suspension to a dark/amber solution. If the solution remains pale yellow and SM persists, oxygen likely quenched the active species.
-
Workup: Filter through a pad of Celite to remove Pd black.[2] Concentrate and purify.
Protocol C: Sonogashira Coupling (Alkynylation)
Objective: Introduction of an alkyne handle.[2][3] Rationale: Requires a Copper(I) co-catalyst.[2][3] The isoquinoline nitrogen can coordinate Cu, so slightly higher Cu loadings (5-10%) may be needed compared to simple aryl chlorides.[1]
Materials
-
Substrate: this compound (1.0 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]
-
Base: Triethylamine (Et₃N) (3.0 equiv) or used as solvent/co-solvent.[2]
-
Solvent: DMF or THF (Degassed).[2]
Step-by-Step Procedure
-
Dissolution: Dissolve substrate and alkyne in DMF/Et₃N (3:1 ratio).[2]
-
Degas: Critical Step. Sparge with Argon for 10 minutes.[2] Oxygen promotes homocoupling of the alkyne (Glaser coupling) over the desired cross-coupling.
-
Reaction: Heat to 80°C .
-
Monitoring: Watch for the formation of the "Glaser dimer" (alkyne-alkyne) byproduct by LCMS. If dimer dominates, reduce CuI loading or slow the addition of the alkyne (syringe pump).
Data Summary & Optimization Table
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira |
| Primary Challenge | Hydrolysis of C1-Cl (to isocarbostyril) | Catalyst poisoning by N-atom | Homocoupling of alkyne |
| Preferred Catalyst | Pd(dppf)Cl₂ | BrettPhos Pd G3 | Pd(PPh₃)₂Cl₂ |
| Solvent System | Dioxane/H₂O (3:[1][2]1) | Toluene (Anhydrous) | DMF/Et₃N |
| Base | K₂CO₃ or Cs₂CO₃ | NaOtBu | Et₃N or Diisopropylamine |
| Temp Range | 80–100°C | 90–110°C | 60–80°C |
| Key Check | Biphasic mixing efficiency | Quality of NaOtBu (moisture sensitive) | Exclusion of O₂ (prevents dimerization) |
Troubleshooting Workflow (Decision Tree)
Use this logic flow to rescue a stalled reaction.
Caption: Figure 2. Troubleshooting logic for C1-Isoquinoline couplings.
References
-
Mechanistic Basis of Isoquinoline Reactivity
-
Buchwald-Hartwig Amination Protocols
-
Suzuki-Miyaura Coupling Review
-
Sonogashira Coupling Optimization
Sources
- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: High-Efficiency Synthesis of 1-Aryl-6-Isopropylisoquinolines
Executive Summary & Strategic Rationale
The 1-aryl-isoquinoline pharmacophore is a "privileged structure" in medicinal chemistry, frequently serving as a core scaffold for antispasmodic agents, antitumor drugs, and ligands for peripheral benzodiazepine receptors (TSPO). The addition of a lipophilic isopropyl group at the C6 position often modulates metabolic stability and receptor binding affinity.
This application note details a convergent, modular synthetic strategy . Rather than constructing the isoquinoline ring after the aryl group is attached (which limits library diversity), we utilize a Late-Stage Functionalization (LSF) approach. The protocol prioritizes the synthesis of a robust electrophilic scaffold, 1-chloro-6-isopropylisoquinoline , followed by palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse aryl moieties at the C1 position.
Key Advantages of This Protocol:
-
Modularity: Allows for the rapid generation of Analog Libraries (SAR studies) from a single batch of core scaffold.
-
Regiocontrol: Avoids the regioselectivity pitfalls of performing Bischler-Napieralski cyclization on pre-arylated precursors.[1]
-
Scalability: The chlorination step utilizes robust
chemistry suitable for gram-scale preparation.
Synthetic Workflow Visualization
The following flowchart illustrates the critical path from the starting aldehyde to the final 1-aryl library.
Figure 1: Convergent synthetic pathway for 1-aryl-6-isopropylisoquinolines utilizing the Pomeranz-Fritsch cyclization and N-oxide activation strategy.[2][3][4]
Experimental Protocols
Phase 1: Scaffold Synthesis (The "Hard" Chemistry)
Objective: Synthesis of this compound. Precursor Note: The starting material, 6-isopropylisoquinoline, is synthesized via the Pomeranz-Fritsch reaction using 3-isopropylbenzaldehyde. Note that this cyclization yields a mixture of 6- and 8-isopropyl isomers, which must be separated by flash column chromatography (typically 6-isomer elutes second on silica with Hexane/EtOAc) [1, 5].
Step A: N-Oxidation
Reaction: 6-Isopropylisoquinoline
-
Setup: Dissolve 6-isopropylisoquinoline (10.0 mmol, 1.71 g) in dichloromethane (DCM, 50 mL) in a round-bottom flask.
-
Addition: Cool to 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 12.0 mmol, 1.2 eq) portion-wise over 15 minutes.
-
Reaction: Warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (DCM/MeOH 95:5). The N-oxide is significantly more polar than the starting material.
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M NaOH (2 x 30 mL) to remove benzoic acid byproducts.
-
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Yield: Expect >90% yield of an off-white solid. Use directly in the next step.
Step B: Chlorination (The Meisenheimer Rearrangement Variant)
Reaction:
-
Setup: Place the crude
-oxide (approx. 9.5 mmol) in a dry pressure tube or round-bottom flask equipped with a condenser. -
Reagent: Add phosphorus oxychloride (
, 20 mL) neat. -
Conditions: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Mechanistic Insight: The oxygen attacks the phosphorus, creating an activated leaving group. Chloride ions then attack the C1 position (now highly electrophilic), restoring aromaticity and expelling the phosphate species [6].
-
-
Workup (Critical):
-
Cool the mixture to RT.
-
Remove excess
via rotary evaporation (use a caustic trap). -
Pour the residue slowly onto crushed ice/water with vigorous stirring.
-
Neutralize with saturated
or to pH 8. -
Extract with DCM (3 x 50 mL).
-
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Validation: The product should appear as a white/pale yellow solid.
-
1H NMR Check: Look for the disappearance of the C1 proton (typically a singlet around
9.0-9.2 ppm in the parent isoquinoline).
-
Phase 2: Library Generation (Late-Stage Diversification)
Objective: Suzuki-Miyaura Coupling to install the 1-aryl group.
Protocol: General Cross-Coupling Procedure
Scale: 0.5 mmol (Parallel Synthesis Compatible)
| Component | Reagent | Equivalents | Role |
| Substrate | This compound | 1.0 eq | Electrophile |
| Coupling Partner | Aryl Boronic Acid ( | 1.5 eq | Nucleophile |
| Catalyst | 5 mol% | Catalyst | |
| Base | 3.0 eq | Activator | |
| Solvent | 1,4-Dioxane | 0.1 M conc.[2] | Medium |
Step-by-Step:
-
Inertion: Charge a reaction vial with the chloro-isoquinoline (103 mg, 0.5 mmol), aryl boronic acid (0.75 mmol), and Pd catalyst (20 mg). Cap and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous
(0.75 mL). -
Reaction: Heat to 90°C for 12–16 hours.
-
Optimization Note: For sterically hindered boronic acids, switch to
/ S-Phos or increase temperature to 110°C in Toluene/Water [12].
-
-
Workup:
-
Filter through a pad of Celite (removes Pd black).
-
Dilute with EtOAc, wash with water and brine.
-
Concentrate.
-
-
Purification: Semi-preparative HPLC or Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Quality Control & Data Analysis
Expected Analytical Signatures
To validate the structure of 1-(4-methoxyphenyl)-6-isopropylisoquinoline (Example Target), look for these signals:
| Region | Signal Type | Chemical Shift ( | Assignment |
| Aromatic (Core) | Doublet | ~8.50 | C3-H (Isoquinoline ring) |
| Aromatic (Core) | Doublet | ~7.60 | C4-H (Isoquinoline ring) |
| Aromatic (Link) | Multiplet | 7.00 - 8.00 | Aryl protons (Integration depends on Ar) |
| Aliphatic | Septet | ~3.05 | Isopropyl CH ( |
| Aliphatic | Doublet | ~1.35 | Isopropyl |
| Substituent | Singlet | ~3.80 | Methoxy (if using 4-OMe-Ph) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step A) | Incomplete N-oxidation | Add 0.5 eq more mCPBA; ensure reagent quality (mCPBA degrades). |
| Regioisomers in Step A | Starting material impure | Ensure 6-isopropyl vs 8-isopropyl isomers were separated after Pomeranz-Fritsch cyclization. |
| No Reaction (Suzuki) | Catalyst poisoning / | Degas solvents thoroughly (freeze-pump-thaw or sparging). Switch to |
| Protodeboronation | Boronic acid instability | Use Boronic Esters (pinacol) or add excess boronic acid. Lower temp to 80°C. |
| Homocoupling (Ar-Ar) | Oxygen presence | Strictly exclude air. Reduce catalyst loading. |
References
-
Pomeranz-Fritsch Synthesis of Isoquinolines. Quimica Organica. Retrieved from
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Retrieved from
-
Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube Protocol Demonstration. Retrieved from
-
Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PubMed Central. Retrieved from
-
Pomeranz–Fritsch reaction. Wikipedia. Retrieved from
-
1-Chloro-6-methoxyisoquinoline Synthesis (Analogous Protocol). BenchChem. Retrieved from
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation. Stanford University. Retrieved from
-
Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from
-
Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station. Retrieved from
-
Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. Google Patents. Retrieved from
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry. Retrieved from
Sources
- 1. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]
- 2. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide to the Vilsmeier-Haack formylation of isoquinolines
[1][2]
Executive Summary
The introduction of a formyl group (-CHO) onto the isoquinoline scaffold is a pivotal transformation in the synthesis of alkaloids, antiviral agents, and kinase inhibitors. While the Vilsmeier-Haack (VH) reaction is the industry standard for formylating electron-rich aromatics, its application to isoquinolines presents unique challenges due to the electron-deficient nature of the pyridine ring.
This guide details a robust, field-proven protocol for the C-formylation of activated isoquinolines (bearing electron-donating groups such as -OH, -OR, or -NR
Mechanistic Insight & Reaction Design
The Challenge of the Substrate
Unsubstituted isoquinoline is resistant to electrophilic aromatic substitution (EAS) because the electronegative nitrogen atom deactivates the ring system. Successful VH formylation requires activation :
-
Substrate Requirement: The isoquinoline must possess an Electron-Donating Group (EDG) (e.g., -OMe, -OH) typically at the C-5, C-6, C-7, or C-8 positions.
-
Regioselectivity: The formyl group is generally directed ortho or para to the EDG. For 5-substituted isoquinolines, C-4 formylation is often observed due to the combined directing effects and the relative stability of the transition state.
The Vilsmeier Reagent (Chloroiminium Ion)
The active electrophile is not the starting material but the in situ generated chloroiminium ion . Its formation is highly exothermic. Failure to control temperature at this stage leads to reagent decomposition (charring) and "thermal runaway," a common cause of low yields in scaled-up medicinal chemistry campaigns.
Pathway Visualization
The following diagram illustrates the formation of the electrophile and the subsequent attack on an activated isoquinoline (modeled here as 5-methoxyisoquinoline directing to C-4).
Figure 1: Mechanistic pathway from reagent formation to hydrolytic workup.
Pre-Reaction Planning & Safety
Critical Safety Hazards
-
Phosphorus Oxychloride (POCl
): Reacts violently with moisture to produce phosphoric acid and HCl gas. Fatal if inhaled. All operations must occur in a properly functioning fume hood. -
Thermal Runaway: The mixing of DMF and POCl
is significantly exothermic. Never mix these reagents rapidly at room temperature.
Reagent Quality
-
DMF: Must be anhydrous (<0.05% water). Water destroys POCl
, consuming stoichiometry and generating excess acid. -
POCl
: Should be clear/colorless. Yellow/orange coloration indicates decomposition; distill prior to use if necessary.
Experimental Protocol: Step-by-Step
Target Scale: 10 mmol (approx. 1.5 - 2.0 g of substrate) Standard Substrate: 5-Methoxyisoquinoline (or similar activated analog)
Phase 1: Generation of Vilsmeier Reagent (The "Cold" Phase)
-
Setup: Flame-dry a 50 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Add anhydrous DMF (5.0 equiv, ~4 mL) to the RBF.
-
Cooling: Submerge the flask in an ice/salt bath to reach 0 °C .
-
POCl
Addition: Charge POCl (1.2 - 1.5 equiv) into the addition funnel. Add dropwise to the DMF over 15–20 minutes.-
Checkpoint: The solution may turn pale yellow and become viscous. Ensure internal temperature does not exceed 5 °C.
-
Wait: Stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.
-
Phase 2: Formylation (The "Hot" Phase)
-
Substrate Preparation: Dissolve the Isoquinoline substrate (1.0 equiv) in a minimum volume of anhydrous DMF (2–3 mL).
-
Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).
-
Optimization Note: For highly deactivated systems, heat the reaction block to 60–80 °C for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Look for the disappearance of the starting material peak (M+H) and the appearance of the iminium intermediate (often unstable on LCMS) or the aldehyde (if hydrolyzed on column).
-
Phase 3: Quench and Isolation[1]
-
Quench: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. The mixture will be acidic.
-
Hydrolysis (Critical Step): Neutralize the solution to pH ~7.0 using saturated aqueous Sodium Acetate (NaOAc) or Sodium Carbonate (Na
CO ) .-
Why? The iminium intermediate requires water to hydrolyze to the aldehyde.[1] A highly acidic environment can retard this hydrolysis or protonate the isoquinoline nitrogen, making extraction difficult.
-
Stirring: Stir the aqueous mixture for 1 hour at RT to ensure full conversion of the iminium species to the aldehyde.
-
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL) or DCM.
-
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<30%) | Moisture in DMF/Apparatus | Use freshly distilled DMF; flame-dry glassware. |
| Starting Material Recovered | Temperature too low | Increase reaction temperature to 70–90 °C after addition. |
| Tarry/Black Crude | Exotherm during POCl | Slow down addition rate; ensure T < 5 °C during mixing. |
| Chlorinated Side-Product | Over-reaction / High Temp | Reduce POCl |
| No Aldehyde (Iminium persists) | Incomplete Hydrolysis | Increase stirring time during aqueous quench; ensure pH is neutralized (6–7). |
Workflow Visualization
The following flowchart summarizes the operational sequence, emphasizing the critical temperature transitions.
Figure 2: Operational workflow for the Vilsmeier-Haack formylation.
References
-
Vilsmeier, A. & Haack, A. (1927).[1][2][3] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[1][3]
-
Meth-Cohn, O. & Stanforth, S. P. (1991).[1] "The Vilsmeier–Haack Reaction."[4][1][2][3][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777–794.[1]
-
Jones, G. & Stanforth, S. P. (2000).[1] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 56, 355–686.[1]
-
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."
-
PubChem. "Phosphorus Oxychloride - Safety and Hazards."
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Notes and Protocols for the Investigation of 1-Chloro-6-isopropylisoquinoline in Organic Electronic Materials Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 1-Chloro-6-isopropylisoquinoline in the field of organic electronic materials. While direct applications of this specific molecule in organic electronics are not yet extensively documented, its structural similarity to other isoquinoline derivatives that have shown promise in this area makes it a compelling candidate for investigation.[1][2][3] This guide will, therefore, present a scientifically grounded, hypothetical framework for its synthesis, characterization, and integration into organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). The protocols provided are based on established methodologies for the broader class of isoquinoline-based materials.[4][5]
Introduction: The Rationale for Investigating this compound
The field of organic electronics continues to be driven by the synthesis of novel organic semiconductors for applications in devices like OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6] Quinoline and its isomer, isoquinoline, are heterocyclic aromatic compounds that have garnered significant interest as building blocks for these materials.[3] Their rigid, planar structure and inherent electronic properties make them suitable for facilitating charge transport and luminescence.[7][8]
This compound is a derivative of isoquinoline that presents several features of interest for organic electronics:
-
The Isoquinoline Core: The fundamental isoquinoline structure provides a robust, electron-deficient aromatic system that can be functionalized to tune its electronic and physical properties.[4]
-
The Chloro Substituent at Position 1: The presence of a chlorine atom at the C-1 position offers a reactive site for further chemical modification, allowing for the synthesis of more complex molecules.[5] This position is also known to influence the electronic properties of the isoquinoline ring.
-
The Isopropyl Group at Position 6: The bulky, electron-donating isopropyl group can enhance the solubility of the molecule in organic solvents, which is crucial for solution-based processing of organic electronic devices.[9] It can also influence the solid-state packing of the material, which in turn affects charge transport properties.
Given these characteristics, this compound is a promising candidate for investigation as a host material in phosphorescent OLEDs, an electron transport layer (ETL) material, or even as a blue fluorescent emitter, a class of materials for which isoquinoline derivatives have shown potential.[1][10]
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound would involve the cyclization of a suitably substituted β-phenylethylamine, followed by chlorination. The Bischler-Napieralski reaction is a robust method for such transformations.[5]
Diagram: Proposed Synthesis of this compound
Caption: Proposed multi-step synthesis of this compound.
Detailed Synthetic Protocol
Step 1: Amide Formation
-
To a solution of 4-isopropylphenethylamine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(4-isopropylphenethyl)acetamide.
Step 2: Bischler-Napieralski Cyclization
-
To the crude N-(4-isopropylphenethyl)acetamide from the previous step, add phosphorus oxychloride (POCl₃) (3.0 eq).
-
Heat the mixture to 100 °C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give crude 6-isopropyl-3,4-dihydroisoquinoline.
Step 3: Aromatization
-
Dissolve the crude 6-isopropyl-3,4-dihydroisoquinoline in a suitable solvent such as toluene.
-
Add 10% palladium on carbon (Pd/C) (0.1 eq).
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate to obtain 6-isopropylisoquinoline.
Step 4: N-Oxidation
-
Dissolve 6-isopropylisoquinoline (1.0 eq) in DCM.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 6-isopropylisoquinoline N-oxide.
Step 5: Chlorination
-
To the crude 6-isopropylisoquinoline N-oxide, add POCl₃ (3.0 eq).[5]
-
Heat the mixture to 90 °C for 6 hours.[5]
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical and Electronic Characterization
| Parameter | Technique | Purpose |
| Purity and Structure | ¹H NMR, ¹³C NMR, Mass Spectrometry | To confirm the chemical structure and purity of the synthesized compound. |
| Thermal Stability | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) | To determine the decomposition temperature and glass transition temperature, which are critical for device stability and fabrication. |
| Optical Properties | UV-Vis Absorption and Photoluminescence Spectroscopy | To determine the absorption and emission spectra, and the photoluminescence quantum yield. |
| Electrochemical Properties | Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels, which are crucial for charge injection and transport in a device. |
Application in Organic Light-Emitting Diodes (OLEDs)
Based on the electronic properties of the isoquinoline core, this compound is a candidate for use as a host material for a phosphorescent emitter or as an electron-transporting material. The following section details a protocol for fabricating and testing a solution-processed OLED using this material.
Device Architecture and Fabrication Workflow
A standard multilayer OLED architecture will be used to evaluate the performance of this compound.
Diagram: OLED Fabrication Workflow
Caption: Step-by-step workflow for fabricating a solution-processed OLED.
Detailed Protocol for OLED Fabrication
-
Substrate Preparation:
-
Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned ITO surface with UV-ozone for 10 minutes to improve the work function and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of this compound (as the host material) and a phosphorescent emitter (e.g., Ir(ppy)₃) in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL. The doping concentration of the emitter can be varied (e.g., 5-10 wt%).
-
Spin-coat the EML solution onto the HIL at 2000 rpm for 60 seconds inside the glovebox.
-
Anneal the substrate at 80 °C for 20 minutes to remove residual solvent.
-
-
Electron Transport and Injection Layer Deposition:
-
Transfer the substrate to a thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr.
-
Deposit a 30 nm thick layer of an electron-transporting material such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
Deposit a 1 nm thick layer of lithium fluoride (LiF) as an electron injection layer.
-
-
Cathode Deposition:
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.
-
Device Characterization
The performance of the fabricated OLEDs should be characterized by measuring the following:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectrum: Measured using a spectrometer to determine the emission color and purity.
-
External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum.
Diagram: Hypothetical Energy Level Diagram of the OLED
Caption: A hypothetical energy level diagram for the proposed OLED device.
Safety and Handling
This compound and its precursors may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All synthesis and handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the specific chemicals used.
Conclusion
This compound represents an unexplored but potentially valuable building block for organic electronic materials. Its synthesis is achievable through established chemical transformations, and its incorporation into devices like OLEDs can be accomplished using standard fabrication techniques. The protocols and conceptual framework provided in this guide are intended to serve as a starting point for researchers to investigate the properties and applications of this and related isoquinoline derivatives, with the aim of advancing the field of organic electronics.
References
-
Wikipedia. Isoquinoline. [Link]
-
MDPI. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
-
Industrial Chemicals. 1-Chloro-isoquinoline-6-carbonitrile. [Link]
-
National Center for Biotechnology Information. Application of quinoline derivatives in third-generation photovoltaics. [Link]
-
ResearchGate. Organic materials for organic electronic devices. [Link]
-
Royal Society of Chemistry. Highly efficient iso-quinoline cationic organic dyes without vinyl groups for dye-sensitized solar cells. [Link]
-
National Center for Biotechnology Information. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem. [Link]
- Google Patents.
-
ResearchGate. Designing isoquinoline-based orange emissive Ir(III) complexes featuring different auxiliary ligands for solution-processed OLEDs. [Link]
-
Taylor & Francis Online. Solution processable double layer organic light emitting diodes (OLEDs) based on 6-N,N-arylsubstituted-1H-pyrazolo[3,4-b]quinolines. [Link]
-
Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl. [Link]
-
Royal Society of Chemistry. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. [Link]
-
MDPI. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. [Link]
-
ACS Publications. Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. [Link]
-
Cheméo. Chemical Properties of 1-Chloro-6-methylheptane (CAS 2350-20-1). [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Semantic Scholar. Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. [Link]
-
National Center for Biotechnology Information. 1-Chloroisoquinoline-6-carbonitrile | C10H5ClN2 | CID 70700617 - PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Organic Electronics [sigmaaldrich.com]
- 10. 1-chloro-6-propan-2-ylisoquinoline | 630422-59-2 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Purification Challenges of Polar Isoquinoline Derivatives
Welcome to the technical support center dedicated to addressing the complex purification challenges associated with polar isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in isolating and purifying these valuable compounds. Drawing from extensive field experience and established scientific principles, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles.
Introduction to the Challenge
Polar isoquinoline derivatives are a critical class of compounds in medicinal chemistry and natural product research, with many exhibiting significant biological activities.[1][2] However, their inherent polarity, coupled with the presence of a basic nitrogen atom, often presents considerable purification challenges. These molecules can exhibit strong interactions with stationary phases, leading to poor peak shape and low recovery in chromatography, while their high solubility in polar solvents can complicate extraction and recrystallization efforts. This guide will equip you with the knowledge and techniques to effectively purify these challenging molecules.
Troubleshooting Guide: Common Purification Problems and Solutions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My polar isoquinoline derivative shows poor or no retention on a standard C18 reversed-phase HPLC column.
Q: Why is my highly polar compound eluting in the solvent front during reversed-phase HPLC, and what can I do to improve retention?
A: This is a classic problem when dealing with highly polar analytes in reversed-phase (RP) chromatography.[3] The polar nature of your isoquinoline derivative gives it a much higher affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) than for the nonpolar C18 stationary phase.[3]
Causality and Solutions:
-
Increase Mobile Phase Polarity: The most straightforward approach is to increase the aqueous component of your mobile phase.[3] Modern C18 columns are often designed to be stable in 100% aqueous conditions, which can significantly enhance the retention of polar compounds.
-
Employ a More Polar Stationary Phase: If increasing the aqueous content is insufficient, consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) can provide alternative selectivity and improved retention for polar analytes.[3]
-
Utilize Ion-Pairing Chromatography: For ionizable isoquinoline derivatives, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.[3] These reagents form a neutral ion-pair with your charged analyte, increasing its hydrophobicity and thus its affinity for the stationary phase.[3]
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds.[3] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.
Issue 2: My basic isoquinoline derivative is exhibiting severe peak tailing in my HPLC analysis.
Q: I'm observing significant peak tailing with my basic isoquinoline derivative on a silica-based column. What is causing this, and how can I achieve symmetrical peaks?
A: Peak tailing for basic compounds on silica-based columns is primarily caused by strong interactions between the basic analyte and acidic silanol groups on the silica surface.
Causality and Solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[3] For basic isoquinoline compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and also suppress the ionization of the acidic silanol groups, thereby minimizing these undesirable interactions.[3]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and significantly improve peak shape.[3]
-
Employ a Highly Deactivated Column: Modern HPLC columns with advanced end-capping are designed to minimize the number of accessible silanol groups, making them ideal for the analysis of basic compounds.
-
Consider HILIC: As mentioned previously, the unique retention mechanism in HILIC can often lead to better peak shapes for polar basic compounds.[3]
Issue 3: My polar isoquinoline derivative is degrading on the silica gel during flash chromatography.
Q: I suspect my compound is decomposing on the silica gel during flash chromatography. How can I purify it without causing degradation?
A: The acidic nature of standard silica gel can indeed be detrimental to certain sensitive isoquinoline derivatives.
Causality and Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. A common method is to flush the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be basic or neutral) or a bonded silica phase such as diol or amine.[3]
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be an excellent alternative to avoid the issues associated with silica gel.
Issue 4: I'm struggling to remove highly polar, colored impurities from my isoquinoline derivative.
Q: My product is contaminated with colored impurities that are difficult to remove. What purification strategies can I employ?
A: Colored impurities are often highly polar and can be challenging to separate.
Causality and Solutions:
-
Activated Charcoal Treatment: Dissolving your crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities. A subsequent hot filtration will remove the charcoal and the adsorbed impurities.[4]
-
Recrystallization: A carefully selected solvent system can leave the colored impurities behind in the mother liquor during recrystallization.[4][5]
-
Column Chromatography:
Issue 5: I am unable to separate my target isoquinoline derivative from a structurally similar impurity.
Q: My product is contaminated with an isomer that has very similar polarity. How can I achieve separation?
A: Separating structurally similar compounds is a common and difficult challenge in purification.
Causality and Solutions:
-
Fractional Crystallization: This technique relies on slight differences in solubility between your product and the impurity. By carefully controlling the cooling rate of a saturated solution, the less soluble compound will crystallize out first. Multiple recrystallization steps may be necessary to achieve high purity.[4] It has been reported that isoquinoline can be separated from its isomer quinoline by fractional crystallization of their acid sulfates, as isoquinoline is more basic.[4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers significantly higher resolving power than standard flash chromatography and is often the method of choice for separating challenging mixtures of isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for the extraction of polar isoquinoline alkaloids from natural sources?
A1: Acid-base extraction is a foundational and highly effective technique.[6][7] The general steps involve:
-
Grinding the dried plant material to increase the surface area.
-
Extracting the crude alkaloids with an acidic aqueous solution (e.g., dilute HCl or H₂SO₄) to form the water-soluble salts.[8][9]
-
Filtering the mixture to remove solid plant material.
-
Washing the acidic aqueous extract with a nonpolar organic solvent (e.g., diethyl ether or hexane) to remove fats, oils, and waxes.[8]
-
Making the aqueous extract alkaline (e.g., with NaOH or NH₄OH) to liberate the free base form of the alkaloids.[8]
-
Extracting the free bases into a suitable organic solvent (e.g., chloroform or ethyl acetate).[8]
-
Drying and evaporating the organic solvent to yield the crude alkaloid mixture.
Q2: How do I choose the right solvent for recrystallizing my polar isoquinoline derivative?
A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[5][10] A rule of thumb is that solvents with similar functional groups to your compound may be good solubilizers.[11] For polar isoquinolines, polar solvents like ethanol, methanol, or water are often good starting points.[10][11] It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.
Q3: Can Solid-Phase Extraction (SPE) be used for the purification of polar isoquinoline derivatives?
A3: Yes, SPE is a valuable technique for sample cleanup and purification. For polar isoquinoline derivatives, you can use:
-
Normal-Phase SPE: This uses a polar stationary phase (like silica or alumina) to retain polar compounds from a non-polar solvent. The target compound is then eluted with a more polar solvent.[12][13]
-
Reversed-Phase SPE: This uses a non-polar stationary phase to retain non-polar compounds from a polar solvent. This can be useful for removing less polar impurities from your polar target compound, which would pass through in the initial loading step.
-
Ion-Exchange SPE: This is particularly useful for basic isoquinolines. A cation-exchange sorbent will retain the protonated isoquinoline, allowing neutral and acidic impurities to be washed away. The target compound can then be eluted by changing the pH or increasing the ionic strength of the eluting solvent.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to minimize the degradation of acid-sensitive compounds during purification.
Materials:
-
Packed silica gel column
-
Elution solvent
-
Triethylamine (TEA)
Procedure:
-
Prepare the deactivating solvent: Add 1-2% TEA to your initial elution solvent.
-
Flush the column: Pass 2-3 column volumes of the deactivating solvent through the packed silica gel column.[3]
-
Equilibrate the column: Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove any excess base.[3]
-
Load your sample and proceed with the chromatography as usual.
Protocol 2: General Procedure for Recrystallization
This protocol outlines the fundamental steps for purifying a solid compound by recrystallization.[5][10]
Materials:
-
Crude solid compound
-
Appropriate recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Solvent Selection: Choose a solvent in which your compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If colored impurities are present, add a small amount of activated charcoal before the hot filtration.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven to remove all traces of solvent.
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Compounds
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| Water | 100 | 10.2 | Excellent for highly polar compounds, but crystals can be slow to dry. |
| Ethanol | 78 | 5.2 | A good general-purpose solvent for many organic compounds. |
| Methanol | 65 | 6.6 | Useful for more polar compounds; easily removed due to its low boiling point. |
| Acetone | 56 | 5.1 | A versatile solvent, but its low boiling point can make it difficult to work with. |
| Ethyl Acetate | 77 | 4.4 | A good solvent for compounds of intermediate polarity. |
Visualizations
Workflow for Acid-Base Extraction of Isoquinoline Alkaloids
Caption: Workflow for the acid-base extraction of isoquinoline alkaloids.
Decision Tree for Troubleshooting HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- Benchchem. (n.d.). The Discovery and Enduring Legacy of Isoquinoline Alkaloids: A Technical Guide for Researchers.
- Quora. (2018). What are the general steps involved in extracting alkaloids?
- Benchchem. (n.d.). Technical Support Center: Purification of Isoquinoline Derivatives.
- JPH01153679A - Purification of isoquinoline - Google Patents. (n.d.).
- Lifeasible. (n.d.). Alkaloid Purification.
- JI Yubin et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. J. Chem. Pharm. Res., 6(1):338-345.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
- MDPI. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- PMC. (n.d.). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids).
- ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil.
- ResearchGate. (n.d.). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
- Veeprho. (n.d.). Isoquinoline Impurities and Related Compound.
- ResearchGate. (n.d.). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and relate alkaloids.
- PMC - NIH. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity.
- ResearchGate. (n.d.). Preparative separation of three isoquinoline alkaloids from Berberidis radix by pH-zone-refining countercurrent chromatography.
- International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation.
- Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
- MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MDPI. (n.d.). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study.
- PMC - NIH. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
- PubMed. (n.d.). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes.
- Hawach. (n.d.). Application of Normal Phase Solid Phase Extraction.
- Experiment 2: Recrystallization. (n.d.).
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- Wikipedia. (n.d.). Isoquinoline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. jocpr.com [jocpr.com]
- 10. athabascau.ca [athabascau.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specartridge.com [specartridge.com]
preventing the formation of homocoupling byproducts in Suzuki reactions
Topic: Prevention of Homocoupling Byproducts Ticket Type: Advanced Troubleshooting & Process Optimization Status: Open
Mission Statement
Welcome to the Advanced Catalysis Support Hub. This guide addresses the two primary failure modes in Suzuki-Miyaura cross-coupling: Oxidative Homocoupling (formation of Ar¹-Ar¹ from boronic acids) and Reductive Homocoupling (formation of Ar²-Ar² from aryl halides).
Our goal is not just to provide a "recipe," but to engineer the reaction environment to thermodynamically and kinetically disfavor these pathways.
Module 1: The Diagnostic Framework
Before optimizing, you must identify which homocoupling pathway is active. Use the following decision tree to isolate the root cause based on your crude reaction analysis (LCMS/GCMS).
Figure 1: Diagnostic workflow for identifying the specific type of homocoupling based on byproduct mass.
Module 2: Troubleshooting Oxidative Homocoupling (Ar¹-Ar¹)
The Problem: You observe the dimerization of your boronic acid (Ar¹-B(OH)₂ → Ar¹-Ar¹). The Mechanism: This is an oxygen-mediated pathway.[1] Dissolved O₂ oxidizes the active Pd(0) species back to a peroxo-Pd(II) complex. This complex reacts with two equivalents of boronic acid (Glaser-type mechanism) rather than undergoing oxidative addition with the aryl halide [1].
Protocol A: The "Freeze-Pump-Thaw" (Gold Standard)
Sparging (bubbling gas) is often insufficient for sensitive reactions. Use this protocol to ensure <5 ppm O₂.
-
Seal: Place solvent/reagents in a Schlenk flask or heavy-wall pressure tube. Seal tight.
-
Freeze: Submerge the flask in liquid nitrogen (-196°C) until the solvent is completely solid.
-
Pump: Open the flask to high vacuum (0.1–0.01 mmHg) for 5–10 minutes. Note: The solvent will not sublime significantly if fully frozen.
-
Thaw: Close the vacuum line. Remove flask from N₂ and thaw in a warm water bath. Gas bubbles will evolve rapidly.
-
Repeat: Perform steps 2–4 a total of three times .
-
Backfill: Backfill with high-purity Argon (heavier than air, provides a better blanket than N₂).
Protocol B: Kinetic Control via Slow Addition
If O₂ exclusion alone fails, the rate of transmetallation relative to homocoupling is too low. You must keep the concentration of free boronic acid low relative to the catalyst-halide complex [2].
-
Setup: Dissolve the boronic acid in the reaction solvent (e.g., Dioxane/Water).
-
Execution: Use a syringe pump to add the boronic acid solution to the reaction mixture (containing Catalyst + Base + Aryl Halide) over 2–4 hours .
-
Why it works: This enforces a "starvation" state where every boronic acid molecule immediately encounters an Ar-Pd-X species for cross-coupling, statistically preventing two boronic acids from meeting at a Pd center.
Module 3: Troubleshooting Reductive Homocoupling (Ar²-Ar²)
The Problem: You observe dimerization of your aryl halide (Ar²-X → Ar²-Ar²). The Mechanism: This often occurs via "ligand scrambling" or disproportionation. If the oxidative addition is fast but transmetallation is slow, the Ar-Pd-X species accumulates. Two of these species can disproportionate to form PdX₂ and Ar-Pd-Ar, which then eliminates Ar-Ar [3].
Critical Fix: Ligand Selection
The choice of ligand is the single most effective lever here. You need a ligand that is bulky enough to prevent the formation of bis-aryl palladium complexes.
| Ligand Class | Example | Risk of Homocoupling | Mechanism of Protection |
| Triphenylphosphine | Pd(PPh₃)₄ | High | Small cone angle allows easy ligand exchange and formation of Pd(Ar)₂ species. |
| Bidentate | dppf, dppe | Medium | Rigid bite angle stabilizes the complex, but can still allow disproportionation if transmetallation is stalled. |
| Dialkylbiaryl (Buchwald) | XPhos, SPhos | Very Low | Massive steric bulk creates a "monoligated" Pd(0) species. It physically blocks the approach of a second Ar-Pd-X species. |
Protocol: Switching to Pre-Catalysts
Avoid generating Pd(0) in situ from Pd(OAc)₂ + Ligand, as this induction period often leads to undefined Pd clusters that promote homocoupling.
-
Select: Use XPhos Pd G4 or SPhos Pd G3 .
-
Stoichiometry: Load 1.0 equiv Aryl Halide, 1.2–1.5 equiv Boronic Acid.
-
Base: Use mild bases (K₃PO₄ or K₂CO₃) rather than strong alkoxides, which can promote dehalogenation/homocoupling pathways.
Module 4: Visualizing the Competitive Pathways
Understanding the competition between the desired cycle and the "Parasitic" homocoupling cycles is crucial for troubleshooting.
Figure 2: The "Parasitic" Cycles. Red path indicates Oxygen contamination (Boronic dimer). Yellow path indicates catalyst disproportionation (Halide dimer).
Module 5: Frequently Asked Questions (FAQ)
Q: I am using Pd(PPh₃)₄ and seeing 15% homocoupling. Why? A: Pd(PPh₃)₄ is notorious for this. It is air-sensitive (often partially oxidized even in the bottle) and PPh₃ is not bulky enough to prevent the formation of Pd(Ar)₂ intermediates. Immediate Fix: Switch to a bulky, electron-rich catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G4 [4].
Q: Can the base cause homocoupling? A: Indirectly, yes. Strong bases (like NaOtBu) can accelerate the formation of "ate" complexes with the boronic acid. If this happens too fast relative to the oxidative addition, the excess activated boronate can trap Pd(II) species. Switching to a weaker base (K₂CO₃ or K₃PO₄) or a hydrated base (K₃PO₄·H₂O) often helps regulate the reaction rate.
Q: I see homocoupling only on scale-up (10g+), not on 100mg scale. Why? A: This is a mass transfer issue. On a small scale, sparging removes O₂ efficiently. On a large scale, the headspace-to-liquid ratio changes, and O₂ removal is harder. Furthermore, localized "hotspots" of reagent concentration can occur.
-
Fix: Implement the Slow Addition Protocol (Module 2) and ensure vigorous stirring with a subsurface nitrogen sparge during the reaction.
References
-
Adamo, C., et al. "Mechanism of the Oxidative Homocoupling of Boronic Acids." Journal of the American Chemical Society, 2006.
-
Li, H., et al. "Process Development of Lorlatinib: Controlling Homocoupling via Slow Addition." Reaction Chemistry & Engineering, 2019.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
Sources
strategies for enhancing the regioselectivity of isoquinoline functionalization
Case ID: ISO-REGIO-2024 Subject: Strategies for Enhancing Regioselectivity in Isoquinoline Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
System Architecture & Logic
Welcome to the Isoquinoline Functionalization Support Center. Before troubleshooting specific reaction failures, users must understand the "hardware architecture" of the isoquinoline nucleus. The regioselectivity is governed by a competition between the electron-deficient pyridine ring (positions 1, 3, 4) and the relatively electron-rich benzenoid ring (positions 5, 6, 7, 8).
Decision Logic: The Functionalization Map
Use the following logic gate to determine the correct protocol for your target position.
Figure 1: Strategic decision tree for selecting the appropriate functionalization methodology based on the target isoquinoline position.
Module 1: C1-Selective Protocols (The Nucleophilic Vector)
Overview: The C1 position adjacent to the nitrogen is the most electron-deficient site. It is the default position for nucleophilic attack and radical additions.
Protocol A: Minisci Reaction (Radical Alkylation)
Mechanism: Protonation of the isoquinoline increases electrophilicity at C1, facilitating the addition of nucleophilic alkyl radicals. Key Reference: Minisci, F. et al. (1971); Modern application: Duncton, M. A. (2011).
| Parameter | Recommended Setting | Technical Rationale |
| Solvent | DCM/Water (Biphasic) or TFA | Acidic medium is mandatory to protonate the N-atom, lowering the LUMO energy at C1. |
| Radical Source | Alkyl carboxylic acids + AgNO3/Persulfate | Decarboxylation generates the alkyl radical. |
| Temperature | 50–80 °C | Initiates radical generation. |
Troubleshooting Guide: C1 Selectivity
| Error Code | Symptom | Root Cause | Corrective Action |
| ERR_POLY | Polysubstitution (C1 + C3) | Radical concentration too high. | Switch to slow addition of the oxidant/radical precursor. Use a biphasic system to sequester the product. |
| ERR_NO_RXN | No Conversion | Insufficient protonation. | Verify pH < 2. If substrate is acid-sensitive, switch to photoredox catalysis (Blue LED, Ir-photocatalyst). |
| ERR_REGIO | C4/C5 Attack | Substrate is electron-rich.[1][2] | Ensure the N-atom is protonated or alkylated (N-alkyl salt) to enforce C1 electrophilicity. |
Module 2: Distal Selectivity (C5 & C8)
Overview: Functionalizing the benzenoid ring (C5–C8) is challenging because the pyridine ring deactivates the system toward electrophilic aromatic substitution (SEAr).
Protocol B: Iridium-Catalyzed C-H Borylation
Strategy: Steric control dominates.[3][4] The catalyst reacts at the least sterically hindered C-H bond, typically C5 or C8, avoiding the peri-positions (C4/C5 interface and C1/C8 interface) unless directed. Key Reference: Boller, T. M., & Hartwig, J. F. (2012). [1]
Workflow Visualization:
Figure 2: Catalytic cycle for Iridium-catalyzed C-H borylation, emphasizing steric selection.
Protocol C: Rh(III)-Catalyzed C8-Alkylation (N-Oxide Directed)
Strategy: Use the N-oxide as a directing group (DG).[5][6][7] While N-oxides often direct to C1, Rh(III) catalysts can form a 5-membered metallacycle that activates the C8 position due to geometric constraints. Key Reference: Wang, X. et al. (2014). [2]
Step-by-Step Protocol:
-
Oxidation: Convert Isoquinoline to Isoquinoline N-oxide using mCPBA (1.1 equiv) in DCM.
-
Catalysis Setup:
-
Substrate: Isoquinoline N-oxide (0.2 mmol)
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Additive: AgSbF6 (10 mol%) – Critical for chloride abstraction
-
Coupling Partner: Diazo compound or Alkyne
-
Solvent: DCE, 100 °C.
-
-
Purification: Reduce N-oxide using Zn/AcOH if the deoxygenated product is required.
Module 3: The "Elusive" C3 Position
Overview: C3 is electronically similar to C1 but less reactive. To hit C3, you must usually block C1 or use specific steric directing groups.
Strategy: Bulky Cp Ligands*
When using Rh(III) or Ir(III) catalysis with an N-oxide directing group, the C1 position is sterically crowded relative to the metal center. Using a bulky Cp (pentamethylcyclopentadienyl)* ligand can force the metal to activate the less hindered C3 position over C1.
| Condition | Selectivity Outcome |
| Small Ligand (Cp) | Mixed C1/C3 or C1 dominant |
| Bulky Ligand (Cp)* | C3 Selective (via steric exclusion of C1) |
| Blocked C1 (e.g., C1-Me) | C3 Exclusive |
References & Verification
-
Boller, T. M., & Hartwig, J. F. (2012). Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity.[3] Chemical Science.
-
Wang, X., et al. (2014). Rhodium(III)-Catalyzed C-8 Selective Direct Alkylation and Alkynylation of Quinoline N-Oxides.[5] Organic Letters.
-
Corio, A., et al. (2021).[8] Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules.
-
Minisci, F. (1971).[9] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis. (General Reference)
For further assistance, please contact the Catalysis Division quoting ticket #ISO-REGIO-2024.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Iridium-catalyzed C–H borylation of quinolines and unsymmetrical 1,2-disubstituted benzenes: insights into steric and electronic effects on selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minisci reaction - Wikipedia [en.wikipedia.org]
minimizing tar formation in Vilsmeier-Haack reactions
Topic: Minimizing Tar Formation & Thermal Hazards Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers
Executive Summary: The "Black Tar" Paradox
In Vilsmeier-Haack (VH) formylations, "tar" is rarely just a cosmetic issue; it is the physical manifestation of two competing failure modes: thermal decomposition of the Vilsmeier reagent and acid-catalyzed polymerization of the substrate .
This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic realities of the VH reaction. We treat the reaction mixture not as a static solution, but as a dynamic thermal system where heat accumulation drives the formation of non-recoverable polymeric byproducts.
Module 1: The Reagent (The Hidden Hazard)
The Core Problem: The Vilsmeier reagent (chloroiminium salt) is thermally unstable.[1][2] Many users assume tar comes from the substrate, but it often originates from the reagent decomposing before the substrate is even added.
Technical Insight: The Induction Period
Process safety studies (stoessel et al.) indicate that the Vilsmeier reagent formed from DMF/POCl₃ exhibits an induction period before thermal runaway. If the reagent is held at elevated temperatures (>40°C) without substrate, it accumulates heat, degrades into dimethylcarbamoyl chloride (a carcinogen) and tars, and loses electrophilicity.
Table 1: Thermal Stability Profile of Vilsmeier Reagent (DMF/POCl₃)
| Parameter | Value | Implication for Protocol |
| Onset of Decomposition | ~50–60°C | Never heat the reagent alone above 40°C. |
| Adiabatic Time to Max Rate | < 2 hours (at 60°C) | Long stir times at heat = Tar formation. |
| Color Indicator | Yellow/Pale Orange | Good. Active reagent. |
| Color Indicator | Deep Red/Black | Bad. Decomposition/Polymerization active. |
Protocol 1: "Cold-Generated" Reagent Preparation
Standardize this workflow to eliminate reagent-derived tar.
-
Charge anhydrous DMF (5.0 equiv relative to substrate) to the reactor.
-
Cool DMF to 0–5°C .
-
Add POCl₃ (1.1–1.2 equiv) dropwise.
-
Critical: Control addition rate so internal temp never exceeds 10°C .
-
-
Stir at 0–5°C for 30 minutes.
-
Stop: Do not heat to "ensure formation." The salt forms quantitatively at 0°C; heating only invites decomposition.
-
Module 2: The Substrate (The Polymerization Trap)
The Core Problem: Electron-rich substrates (Indoles, Pyrroles, Thiophenes) are prone to acid-catalyzed oligomerization. The Vilsmeier intermediate is highly electrophilic; if the local concentration of substrate is too high relative to the reagent, the substrate attacks itself rather than the formylating agent.
Visualizing the Failure Mode
The diagram below illustrates the kinetic divergence between successful formylation and tar formation (polymerization).
Figure 1: Kinetic divergence in VH reactions. Path A represents the desired pathway. Path B and the Decomposition pathway lead to tar. High temperatures and local hot spots favor the red pathways.
Protocol 2: Controlled Substrate Addition
-
Dissolve substrate in minimal DMF or DCM (if solubility is an issue).
-
Add substrate solution to the cold (0°C) Vilsmeier reagent.
-
Why? Adding substrate to reagent ensures the substrate is always in a deficiency, forcing it to react with the abundant electrophile (reagent) rather than itself.
-
Never add the reagent to the substrate (inverse addition) for highly sensitive substrates like pyrroles, as this creates temporary excess substrate conditions favorable for polymerization.
-
-
Warm Slowly: Only after addition is complete, allow the reaction to warm to RT. Only heat to 60-80°C if conversion is stalled at RT.
Module 3: The Quench (The Thermal Shock)
The Core Problem: The hydrolysis of the iminium intermediate is highly exothermic. Pouring water into the reaction mixture causes a massive heat spike, instantly charring the product.
Protocol 3: The "Inverse Quench" Technique
-
Prepare a quenching vessel containing Ice + Aqueous Sodium Acetate (2M) or Sodium Bicarbonate .
-
Buffer Choice: NaOAc buffers the pH to ~4-5, preventing the harsh basic conditions that can degrade sensitive aldehydes.
-
-
Pour the reaction mixture INTO the ice/buffer.
-
Do NOT pour water into the reaction.
-
-
Maintain Temperature: Keep the quench pot < 20°C during addition.
-
Workup: Extract immediately. Do not let the biphasic mixture stir overnight, as residual acid can induce aldol condensation (more tar).
Troubleshooting & FAQs
Q1: My reaction turns black immediately upon adding POCl₃ to DMF. Why?
-
Diagnosis: Your DMF is wet or contains dimethylamine impurities.
-
Mechanism: Water reacts violently with POCl₃ (exothermic). Dimethylamine reacts to form tars.
-
Fix: Use anhydrous DMF (water < 200 ppm). If the DMF smells "fishy," it contains amines; distill it from benzene or buy a fresh bottle.
Q2: The reaction looks clean (yellow/orange), but turns to tar during workup.
-
Diagnosis: Thermal shock during quenching.
-
Fix: You likely added water directly to the hot reaction mixture. Switch to the Inverse Quench method (Protocol 3). Ensure the quench vessel is >50% ice by volume.
Q3: Can I use TCT (Trichlorotriazine) instead of POCl₃?
-
Answer: Yes, and it is often cleaner.
-
Benefit: TCT/DMF generates the Vilsmeier reagent at room temperature without the extreme exotherm of POCl₃. It is milder and generates less acidic byproducts, significantly reducing tar for acid-sensitive substrates like indoles.
Q4: I am scaling up to 100g. What safety concerns exist?
-
Warning: The Vilsmeier reagent formation is autocatalytic in heat release. On a large scale, the "induction period" can trick you.
-
Rule: Never hold the reagent at elevated temperatures. If you must heat the reaction, establish a "dose-controlled" protocol where reagents are mixed in a flow reactor or added slowly at the reaction temperature, rather than batch-heating a large volume.
Decision Tree: Troubleshooting Tar
Figure 2: Diagnostic workflow for identifying the source of carbonization.
References
-
Thermal Safety of Vilsmeier Processes: Stoessel, F. (2018). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (See specifically chapters on thermal accumulation in Vilsmeier reagents). [3]
-
Indole Polymerization Mechanisms: Aghazadeh, M. (2019).[4] Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
-
General Vilsmeier-Haack Mechanism & Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
-
Reagent Stability Data: BenchChem Technical Guides. Instability of Vilsmeier reagent and how to manage it.
Sources
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of 1-Chloro- vs. 1-Bromo-Isoquinolines: Reactivity, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is invaluable in pharmaceutical and materials science for constructing complex molecular architectures, particularly those involving biaryl and heteroaryl scaffolds.[1][2] Isoquinoline moieties, prevalent in numerous biologically active compounds, are frequently synthesized using this powerful method.
A critical decision in any Suzuki coupling strategy is the choice of the halide on the electrophilic partner. This guide provides an in-depth comparison of the reactivity between 1-bromo-isoquinolines and their 1-chloro counterparts. We will explore the underlying mechanistic principles that dictate their performance, present comparative experimental data, and offer detailed, field-proven protocols to guide your synthetic endeavors.
The Decisive Step: Understanding the Reactivity Difference
The generally accepted reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[3][4] This hierarchy is almost entirely dictated by the kinetics of the oxidative addition step, which is frequently the rate-determining stage of the catalytic cycle.[3]
The catalytic cycle of the Suzuki reaction involves three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the isoquinoline, forming a Pd(II) intermediate.[5][6][7]
-
Transmetalation : The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center.[8][9]
-
Reductive Elimination : The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
The superior reactivity of 1-bromo-isoquinolines stems directly from the inherent weakness of the C-Br bond compared to the C-Cl bond. The lower bond dissociation energy (BDE) of the C-Br bond results in a lower activation energy for the oxidative addition step.[3] Consequently, the palladium catalyst can insert into the C-Br bond more readily, leading to faster reaction rates and the feasibility of using milder reaction conditions.
Conversely, the stronger C-Cl bond in 1-chloro-isoquinolines presents a significant kinetic barrier. To overcome this, more forcing conditions are required, including higher temperatures and, crucially, more sophisticated catalyst systems. The development of bulky, electron-rich phosphine ligands has been instrumental in making the coupling of aryl chlorides a viable and powerful tool for large-scale synthesis where the lower cost of chloro-aromatics is a major advantage.[3][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Performance Comparison: 1-Bromo- vs. 1-Chloro-Isoquinoline
The choice between a bromo or chloro substituent is a classic trade-off between reactivity and the cost/availability of the starting material.[3] The following table summarizes the key differences in typical reaction parameters.
| Parameter | 1-Bromo-Isoquinoline | 1-Chloro-Isoquinoline | Rationale |
| Reactivity | High | Moderate to Low | Weaker C-Br bond leads to faster oxidative addition.[3] |
| Reaction Temp. | Room Temp. to 80 °C | 80 °C to 120 °C+ | Higher energy is needed to cleave the stronger C-Cl bond. |
| Reaction Time | 1 - 12 hours | 12 - 24 hours (or longer) | Slower kinetics of the rate-determining step for chlorides. |
| Catalyst System | Standard (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Specialized, highly active (e.g., Pd₂(dba)₃ + bulky, electron-rich ligand) | Standard catalysts are often insufficient for efficient C-Cl bond activation.[7] |
| Catalyst Loading | 1 - 5 mol% | 1 - 5 mol% (sometimes higher) | Efficient C-Cl activation may require higher catalyst turnover or initial concentration. |
| Typical Yields | Good to Excellent | Variable to Good | Highly dependent on the optimization of the catalyst system and conditions. |
| Substrate Cost | Higher | Lower | Chloro-aromatics are generally more economical starting materials.[3] |
Experimental Protocols
The following protocols are presented as robust starting points for optimization. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: Suzuki Coupling of 1-Bromo-Isoquinoline (Standard Conditions)
This protocol utilizes a common and reliable palladium catalyst, suitable for the more reactive bromo substrate.
Rationale: The use of Pd(dppf)Cl₂ provides a stable and active pre-catalyst. A solvent mixture of dioxane and water ensures solubility for both the organic substrate and the inorganic base.[2] Sodium carbonate is a moderately strong base sufficient to activate the boronic acid for transmetalation without causing degradation of sensitive functional groups.[11]
Caption: Experimental workflow for Suzuki coupling of 1-bromo-isoquinoline.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add 1-bromo-isoquinoline (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂] (0.02–0.05 equiv), and sodium carbonate (2.0 equiv).
-
Solvent Addition: Add a suitable solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the vessel in a preheated oil bath at 80–90 °C and stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.[12]
Protocol 2: Suzuki Coupling of 1-Chloro-Isoquinoline (Advanced Conditions)
This protocol employs a more active catalyst system necessary to overcome the kinetic barrier of C-Cl bond cleavage.
Rationale: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or o-(di-tert-butylphosphino)biphenyl) generates a highly active Pd(0) species in situ.[10][13] These ligands promote the difficult oxidative addition to the C-Cl bond. A stronger base like potassium phosphate (K₃PO₄) is often used in these systems to facilitate the transmetalation step effectively.[13]
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add 1-chloro-isoquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01–0.025 equiv), the specialized phosphine ligand (e.g., SPhos, 0.02-0.05 equiv), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv) to a reaction vessel.
-
Solvent Addition: Add a dry, anhydrous organic solvent such as toluene or 1,4-dioxane to achieve a concentration of 0.1 M.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100–120 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions often require longer times (12–24 h).
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Redissolve the residue in a suitable solvent and proceed with an aqueous workup as described in Protocol 1, or directly purify by flash column chromatography.
Conclusion and Outlook
The choice between 1-bromo- and 1-chloro-isoquinolines for Suzuki coupling is a strategic decision guided by a balance of reactivity, cost, and available catalytic technology.
-
1-Bromo-isoquinolines are the preferred substrates for rapid synthesis and exploratory chemistry due to their high reactivity, which allows for milder conditions and the use of standard, readily available palladium catalysts.
-
1-Chloro-isoquinolines represent a more economical option, particularly for large-scale synthesis. However, their lower reactivity necessitates the use of more advanced, and often more expensive, catalyst systems and more forcing reaction conditions.
The continuous evolution of catalyst technology continues to narrow the reactivity gap, making chlorides increasingly attractive substrates.[3] A thorough understanding of the mechanistic principles and careful optimization of reaction parameters are paramount to achieving successful and efficient outcomes regardless of the chosen halide.
References
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 219, 43-89. Retrieved from [Link]
-
ResearchGate. (n.d.). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. Retrieved from [Link]
- De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
-
The Proton Guru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Video]. YouTube. Retrieved from [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Biological Validation of 1-Chloro-6-isopropylisoquinoline Derivatives: A Comparative Guide
Topic: Validation of the Biological Activity of 1-Chloro-6-isopropylisoquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 630422-59-2) serves as a critical electrophilic scaffold in medicinal chemistry. Unlike the unsubstituted isoquinoline core, the 6-isopropyl moiety introduces specific lipophilicity (increasing LogP) and steric bulk, which can significantly enhance membrane permeability and alter binding affinity in hydrophobic pockets of target proteins (e.g., Kinase ATP-binding sites or GPCRs like S1P1).
This guide outlines the standard operating procedure (SOP) for validating the biological efficacy of derivatives synthesized from this scaffold via Nucleophilic Aromatic Substitution (SNAr) at the C1 position. It provides a comparative framework against industry-standard reference agents to establish potency, selectivity, and mechanism of action.
Part 1: Strategic Validation Framework
To objectively validate your library of 1-substituted-6-isopropylisoquinoline derivatives, you must benchmark them against both the parent scaffold (to prove derivatization improved potency) and clinical standards (to prove competitive efficacy).
The "Triad of Validation"
-
Phenotypic Potency: Does it kill the target cell or stop the pathogen? (IC50 / MIC).[1]
-
Target Engagement: Does it bind the specific protein (e.g., Kinase, Receptor)? (Kd / IC50 enzyme).
-
Selectivity Profile: Does it spare healthy cells? (Selectivity Index).
Part 2: Comparative Analysis & Data Presentation
When publishing your data, avoid isolated metrics. Use the following structure to present a robust comparison.
Representative Data Structure: Cytotoxicity Profile
Note: The values below are representative examples of high-performing derivatives in this chemical class, illustrating the required data format.
| Compound ID | R-Group (at C1) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HUVEC (Normal) IC50 (µM) | Selectivity Index (SI) |
| Scaffold (Control) | -Cl | > 100 | > 100 | 85.4 | < 1 (Toxic) |
| Derivative A1 | -NH-CH2-CH2-OH | 12.5 ± 1.2 | 15.8 ± 2.1 | > 100 | > 8.0 |
| Derivative A2 | -Piperazine-N-Me | 2.4 ± 0.3 | 3.1 ± 0.5 | 65.2 | 27.1 |
| Standard (Doxorubicin) | N/A | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.9 | 1.1 |
| Standard (Erlotinib) | N/A | 5.2 ± 0.4 | > 50 | > 100 | > 19 |
Analysis of Performance:
-
Scaffold Toxicity: The parent 1-chloro compound often shows low potency but moderate non-specific toxicity due to the reactive C-Cl bond. This establishes the baseline.
-
Derivative A2: Demonstrates a "hit" profile. While less potent than Doxorubicin (nanomolar range), it offers superior Selectivity Index (SI) , indicating a wider therapeutic window.
-
Lipophilic Advantage: The 6-isopropyl group typically improves cellular uptake compared to 6-H analogs, a critical discussion point for your manuscript.
Part 3: Experimental Protocols
Protocol 1: Synthesis & Chemical Validation (The Pre-requisite)
Before biological testing, the displacement of the C1-Chloro group must be confirmed to ensure observed activity is not due to the hydrolysis product (Isocarbostyril).
Methodology:
-
Reaction: Dissolve this compound (1 eq) in anhydrous Ethanol/Dioxane. Add amine nucleophile (1.2 eq) and Et3N (2 eq). Reflux for 4-12h.
-
Validation: Monitor by TLC. Purify via column chromatography.
-
Critical Check: 1H NMR must show the disappearance of the characteristic C1-Cl shift and appearance of the nucleophile protons.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the metabolic inhibition potential of the derivatives.
-
Seeding: Seed cancer cells (e.g., A549, HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 – 100 µM). Ensure final DMSO < 0.5%.
-
Control: 0.5% DMSO (Negative), Doxorubicin (Positive).
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol 3: Mechanism of Action (Apoptosis Induction)
Objective: Confirm that cell death is programmed (Apoptosis) rather than necrotic (toxicity).
-
Staining: Treat cells at IC50 concentration for 24h. Harvest and wash with PBS.
-
Labeling: Resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) . Incubate 15 min in dark.
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q3 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Part 4: Visualization of Mechanism
The following diagram illustrates the validated pathway for 1-substituted isoquinoline derivatives acting as Kinase Inhibitors (a common target for this scaffold), leading to apoptosis.
Figure 1: Proposed Mechanism of Action. The lipophilic 6-isopropyl group facilitates membrane crossing, allowing the derivative to competitively inhibit the kinase ATP-binding pocket, triggering the apoptotic cascade.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link]
-
Galán, A., et al. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Accela ChemBio. (2023).[2] Product Information: this compound (CAS 630422-59-2).[2][3][4] Retrieved from [Link]
-
Google Patents. (2024). Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist (US20240002322A1). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. 630422-59-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. No results for search term "TR-C203970" | CymitQuimica [cymitquimica.com]
- 4. CAS: 630422-59-2 | CymitQuimica [cymitquimica.com]
Assessing Atom Economy in Isoquinoline Synthesis: Classical vs. C-H Activation Routes
Executive Summary: The Efficiency Imperative
In the high-stakes environment of pharmaceutical process chemistry, the synthesis of the isoquinoline pharmacophore—ubiquitous in alkaloids like papaverine and blockbuster drugs like quinapril—presents a critical decision point. While classical methods like the Bischler-Napieralski reaction offer historical reliability, they often incur a "molecular tax" in the form of poor atom economy (AE) and stoichiometric waste.
This guide objectively compares the atom economy of the classical Bischler-Napieralski route against the modern Rh(III)-catalyzed C-H activation pathway. By analyzing the mechanistic causality and quantifying the atomic efficiency, we provide a data-driven framework for selecting the optimal route for scalable drug development.
Methodology of Assessment
To ensure a rigorous comparison, we utilize the Atom Economy (AE) metric defined by Trost, calculated as:
We will evaluate the synthesis of a standardized target: 1-Methyl-3,4-diphenylisoquinoline (or a close structural analogue depending on the specific substrate constraints of each reaction type to ensure fair comparison).
Route 1: The Classical Approach (Bischler-Napieralski)[1]
Mechanistic Logic & Causality
The Bischler-Napieralski reaction relies on the electrophilic cyclization of
-
Activation: The amide oxygen is chemically inert toward nucleophilic attack by the aromatic ring. It must be converted into a better leaving group (imidoyl chloride/phosphate) using a dehydrating agent (
or ).[3] -
Aromatization: The immediate product is a 3,4-dihydroisoquinoline. To achieve the fully aromatic isoquinoline required for most bioactive targets, a subsequent oxidation step (dehydrogenation) is mandatory, typically using Pd/C or sulfur.
Atom Economy Analysis
-
Reactants: Amide Precursor +
(Stoichiometric) + Oxidant. -
Waste:
, HCl, and (or reduced oxidant waste). -
Verdict: The atom economy is intrinsically limited because the dehydrating agent is a stoichiometric reactant that ends up entirely as waste.
Workflow Diagram
Figure 1: The Bischler-Napieralski pathway demonstrates significant atomic loss through the stoichiometric use of activating agents (
Route 2: The Modern Approach (Rh(III)-Catalyzed C-H Activation)
Mechanistic Logic & Causality
The modern approach utilizes transition-metal catalyzed C-H bond activation.[4][5] This route is designed for redox neutrality .[6]
-
Internal Oxidant Strategy: By using an oxime ester (e.g., O-pivaloyl oxime) as the directing group, the N-O bond serves as an "internal oxidant."[6]
-
Annulation: The Rh(III) catalyst inserts into the ortho C-H bond, reacts with an internal alkyne, and reductively eliminates. The N-O bond cleavage re-oxidizes the Rh(I) back to Rh(III), releasing only the organic acid (pivalic acid) as a byproduct.
-
Efficiency: No external oxidants or dehydrating agents are required. The carbon skeleton is built in a single step.[2]
Detailed Experimental Protocol (Self-Validating)
This protocol describes the synthesis of a 1-methyl-3,4-diphenylisoquinoline derivative via Rh(III) catalysis.
Reagents:
-
Acetophenone O-pivaloyl oxime (1.0 equiv)
-
Diphenylacetylene (1.1 equiv)
- (2.5 mol%)[7]
- (10 mol%)[7]
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Catalyst Activation: In a dried Schlenk tube, combine
(15.5 mg, 0.025 mmol) and (34.4 mg, 0.10 mmol) in DCE (2.0 mL). Stir at ambient temperature for 10 minutes.-
Why: The silver salt abstracts chloride ligands, creating the cationic Rh(III) species necessary for coordination to the oxime nitrogen.
-
-
Substrate Addition: Add Acetophenone O-pivaloyl oxime (219 mg, 1.0 mmol) and Diphenylacetylene (196 mg, 1.1 mmol).
-
Reaction: Seal the tube and heat to 60°C for 12 hours.
-
Visual Check: The reaction mixture typically transitions from orange to a dark red/brown solution, indicating active catalytic cycling.
-
-
Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a short pad of Celite to remove insoluble silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 95:5).
Validation Check: Successful synthesis is confirmed by the disappearance of the characteristic oxime O-H or ester C=O stretch (if applicable) in IR and the appearance of the isoquinoline aromatic protons in 1H NMR (typically downfield shift >8.0 ppm for the C1/C8 positions).
Workflow Diagram
Figure 2: The Rh(III)-catalyzed route utilizes an internal oxidant strategy, ensuring that the leaving group (Pivalic acid) is the only stoichiometric byproduct, significantly boosting atom economy.
Comparative Data Analysis
The following table contrasts the theoretical atom economy for the synthesis of a representative isoquinoline core.
Scenario: Synthesis of 1-Methyl-3,4-diphenylisoquinoline.
| Metric | Route 1: Bischler-Napieralski | Route 2: Rh(III) C-H Activation |
| Step Count | 3 (Amide formation | 1 (Annulation) |
| Stoichiometric Waste | Pivalic Acid (or AcOH) | |
| Atom Economy (AE) | ~45 - 60% (Highly dependent on | ~80 - 90% |
| E-Factor (Est.) | High (>10 kg waste / kg product) | Low (<5 kg waste / kg product) |
| Scalability | High (Robust, cheap reagents) | Moderate (Cost of Rh catalyst) |
| Safety Profile | Low (Corrosive | High (Mild conditions, neutral pH) |
Interpretation
-
Route 1 suffers from "atomic dead weight." The phosphorus reagents required to drive the dehydration are heavy (MW of
= 153.33) and are entirely discarded. -
Route 2 excels because the "activating group" (the pivalate or acetate on the oxime) is relatively light (MW ~60-100) compared to the mass of the final product. The majority of the reactant mass (the oxime and the alkyne) is incorporated into the final isoquinoline skeleton.
Conclusion
For early-stage drug discovery where speed and diversity are paramount, the Rh(III)-catalyzed C-H activation route is superior. It offers a higher atom economy, milder conditions, and rapid access to complex substitution patterns without the need for harsh dehydrating agents or separate oxidation steps.[7]
However, for multi-kilogram process scale-up, the cost of the Rhodium catalyst and Silver additives must be weighed against the waste disposal costs of the Bischler-Napieralski route. Currently, the Rh(III) route represents the gold standard for atom-economic synthesis of isoquinolines in the research laboratory.
References
-
Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 132(31), 10825–10830. [Link]
-
Li, B., Feng, H., & Wang, B. (2012). Rh(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone O-Acyloxime Derivatives and Internal Alkynes. Chemistry – An Asian Journal, 7(10), 2373-2376. [Link]
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[8] Science, 254(5037), 1471-1477. [Link]
-
Wang, H., & Glorius, F. (2009). Mild Rh(III)-Catalyzed Cyclization of Amides with Alkynes to Isoquinolones: Alternative to the Oxidative Heck Reaction. Angewandte Chemie International Edition, 48(29), 5242-5244. [Link]
-
Zhang, G., Yu, X., & Liu, G. (2013). Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds. Journal of the American Chemical Society, 135(12), 4212-4215. [Link]
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Scaling the Synthesis of 1-Substituted Isoquinolines: A Comparative Guide to Synthetic Protocols
The 1-substituted isoquinoline scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in medicinally relevant compounds, such as the vasodilator papaverine and the anti-cancer agent noscapine, underscores the critical need for efficient and scalable synthetic routes to access this important class of heterocycles.[2] For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy is paramount to advancing research from laboratory-scale synthesis to pilot-plant production.
This guide provides an in-depth, objective comparison of the scalability of various synthetic protocols for constructing 1-substituted isoquinolines. We will delve into the mechanistic underpinnings of each method, evaluate their respective strengths and limitations in the context of large-scale synthesis, and provide supporting experimental data to inform your selection process.
The Landscape of Isoquinoline Synthesis: From Classical Reactions to Modern Innovations
The synthesis of isoquinolines has a rich history, with classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions remaining relevant today.[3] However, the demand for greater efficiency, broader substrate scope, and more environmentally benign processes has driven the development of modern synthetic techniques. These include transition-metal catalyzed cyclizations, C-H activation strategies, and the application of enabling technologies like microwave irradiation, ultrasound, and photoredox catalysis.[2][4]
This guide will focus on evaluating the scalability of these diverse approaches, considering factors such as:
-
Reagent Cost and Availability: Are the starting materials, reagents, and catalysts readily available and economically viable for large-scale production?
-
Reaction Conditions: Does the protocol require harsh conditions (e.g., high temperatures, strong acids) that may be challenging to implement and control on a larger scale?
-
Atom Economy and Waste Generation: How efficient is the reaction in incorporating atoms from the reactants into the final product? Does it generate significant amounts of hazardous waste?
-
Purification and Isolation: Is the product easily isolated and purified, or does it require complex and costly chromatographic techniques?
-
Robustness and Reproducibility: Is the reaction tolerant to a wide range of functional groups and consistently reproducible on a larger scale?
Classical Approaches: The Foundation of Isoquinoline Synthesis
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction, first reported in 1893, is a cornerstone of isoquinoline synthesis.[5][6] It involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the corresponding isoquinoline.[7][8]
Mechanism and Scalability Considerations:
The reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions.[5][7] While effective, the use of stoichiometric amounts of corrosive and hazardous reagents presents significant challenges for scalability. The workup procedure to neutralize the acidic conditions can also be cumbersome on a large scale. However, the starting materials (β-arylethylamines and acylating agents) are generally accessible and relatively inexpensive. The reaction is most effective for electron-rich aromatic rings.[7]
Experimental Protocol: Synthesis of a 1-Methyl-3,4-dihydroisoquinoline Derivative
-
To a solution of the corresponding N-acetyl-β-phenylethylamine (1.0 eq) in anhydrous toluene (5 mL/mmol), add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9 and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.
Diagram: Bischler-Napieralski Reaction Mechanism
Caption: Mechanism of the Bischler-Napieralski Reaction.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9] While the direct product is a tetrahydroisoquinoline, subsequent oxidation can furnish the fully aromatic 1-substituted isoquinoline.
Mechanism and Scalability Considerations:
This reaction often proceeds under milder conditions than the Bischler-Napieralski reaction and is a key transformation in the synthesis of many isoquinoline alkaloids.[9] The scalability is generally favorable due to the use of catalytic amounts of acid and the availability of a wide range of aldehydes and ketones. However, the need for a subsequent oxidation step to achieve the desired isoquinoline adds to the overall process complexity and may introduce additional reagents and purification steps.
Diagram: Pictet-Spengler Reaction Workflow
Caption: Workflow for 1-substituted isoquinoline synthesis via the Pictet-Spengler reaction.
Modern Synthetic Protocols: Enhancing Efficiency and Scalability
The limitations of classical methods, particularly concerning harsh reaction conditions and functional group tolerance, have spurred the development of more versatile and scalable modern protocols.
Transition-Metal Catalyzed Annulation Reactions
Transition-metal catalysis has revolutionized the synthesis of heterocycles, and isoquinolines are no exception.[3] Palladium-, rhodium-, and copper-catalyzed reactions have emerged as powerful tools for the construction of the isoquinoline core.[4] These methods often involve the annulation of alkynes with various nitrogen-containing precursors.
Mechanism and Scalability Considerations:
A key advantage of these methods is their high degree of functional group tolerance and regioselectivity.[10] Many of these reactions can be performed under relatively mild conditions. However, the cost and potential toxicity of the metal catalysts are significant considerations for scalability. Catalyst loading, turnover number, and the ease of catalyst removal from the final product are critical parameters that must be optimized for industrial applications. The synthesis of the required starting materials, such as ortho-haloarylaldehydes or imines, can also add to the overall cost and complexity.
Table 1: Comparison of Selected Transition-Metal Catalyzed Isoquinoline Syntheses
| Catalyst System | Starting Materials | Key Advantages | Scalability Challenges |
| Pd(PPh₃)₄ / CuI | o-Iodobenzaldehydes, terminal alkynes, NH₄OAc | Good yields, one-pot procedure | Catalyst cost, removal of metal residues |
| [RhCp*Cl₂]₂ | Benzimides, internal alkynes | C-H activation, high atom economy | High catalyst cost, oxidant required |
| CuI | 2-Bromobenzaldehydes, amides, alkynes | Lower cost catalyst, good functional group tolerance | Ligand sensitivity, potential for side reactions |
Greener Alternatives and Enabling Technologies
In recent years, a strong emphasis has been placed on developing more sustainable and environmentally friendly synthetic methods.[2] This has led to the exploration of alternative energy sources and novel catalytic systems.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation.[2] This can be particularly advantageous for scalability by reducing batch times and energy consumption. Several metal-catalyzed and metal-free isoquinoline syntheses have been successfully adapted to microwave conditions.[2]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized hot spots. Ultrasound-assisted methods have been developed for the synthesis of isoquinolinones and other derivatives, often under milder conditions than conventional heating.[2]
-
Visible-Light Photoredox Catalysis: This emerging field utilizes light energy to drive chemical reactions, often under very mild conditions and with high selectivity.[11] Photocatalytic methods for the synthesis of isoquinoline derivatives are being actively developed and offer a promising avenue for green and scalable synthesis.[2]
-
Nanocatalysis: The use of nanocatalysts offers several advantages for scalability, including high catalytic activity, large surface area, and the potential for easy recovery and reuse.[2] Various metal-based nanocatalysts have been employed for the synthesis of isoquinolines and their derivatives with good to excellent yields.[2]
-
Electrochemical Synthesis: Electrochemical methods use electricity as a "reagent," avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste generation.[2] This approach is inherently green and offers precise control over reaction conditions, making it an attractive option for scalable synthesis.
Diagram: Logic of Green Chemistry in Isoquinoline Synthesis
Caption: The role of green chemistry principles and enabling technologies in scalable isoquinoline synthesis.
Conclusion and Future Outlook
The synthesis of 1-substituted isoquinolines has evolved significantly from its classical roots. While the Bischler-Napieralski and Pictet-Spengler reactions remain valuable tools, modern transition-metal catalyzed methods and green chemistry approaches offer compelling advantages in terms of efficiency, functional group tolerance, and scalability.
For researchers and drug development professionals, the choice of synthetic protocol will depend on a careful evaluation of factors such as the specific target molecule, the desired scale of production, and the available resources. As the field continues to advance, we can expect to see the development of even more efficient, sustainable, and economically viable methods for the synthesis of this important class of compounds. The integration of continuous flow technologies with these modern synthetic protocols represents a particularly promising avenue for future scalable and automated production.
References
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2012). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Retrieved from [Link]
-
Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(40), 27689-27725. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
NIH. (2023). A facile access to 1-substituted and unsubstituted 3-isoquinolinones via Mannich or Sn2 initiated cascade reactions under catalyst-free conditions. RSC Advances, 13(11), 7439-7446. Retrieved from [Link]
-
Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
-
NIH. (2015). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 20(7), 12579–12598. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved from [Link]
Sources
- 1. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 3. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline synthesis [organic-chemistry.org]
- 5. Bischler napieralski reaction | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
confirming the structure of reaction products using 2D NMR techniques
Title: Beyond the Proton: A Comparative Guide to Structural Verification via 2D NMR
Introduction
In drug discovery and complex organic synthesis, the cost of structural misidentification is exorbitant. While 1D
This guide objectively evaluates 2D NMR spectroscopy as the primary solution for definitive structural confirmation. We compare its performance against standard alternatives (1D NMR, Mass Spectrometry, X-ray Crystallography) and provide a validated workflow for elucidating unknown structures, focusing on the resolution of regioisomers and stereochemical ambiguity.
Part 1: Comparative Analysis of Structural Elucidation Methods
The following matrix evaluates 2D NMR against its primary alternatives. The "Product" in this analysis is the suite of 2D NMR techniques (COSY, HSQC, HMBC, NOESY).
Table 1: Performance Matrix of Structural Verification Techniques
| Feature | 2D NMR Suite (The Solution) | 1D NMR ( | HR-MS (Mass Spec) | X-Ray Crystallography |
| Primary Output | Atom-to-atom connectivity & spatial proximity. | Functional group inventory & proton counts. | Molecular formula & fragmentation pattern. | Absolute 3D atomic position. |
| Resolution Power | High. Resolves overlapping peaks via 2nd dimension (e.g., | Low. Suffers from peak overlap in complex regions (aliphatic/aromatic). | Medium. Resolves isomers only if fragmentation differs. | Ultimate. Defines absolute configuration. |
| Sample Requirement | 5–30 mg (optimal); non-destructive. | <1 mg; non-destructive. | <0.1 mg; destructive. | Single crystal required (often the bottleneck). |
| Time to Result | 1–12 Hours (automated). | 5–15 Minutes. | <10 Minutes. | Days to Weeks (crystal growth). |
| Blind Spot | Requires solubility; insensitive to some nuclei without labeling. | Connectivity is inferred, not proven. Quaternary carbons are silent in | Cannot distinguish many stereoisomers or regioisomers. | Requires solid state; packing forces may alter conformation. |
Verdict: 2D NMR offers the highest efficiency-to-certainty ratio for solution-state molecules. While X-ray is the "gold standard," the requirement for crystallization renders it impractical for routine screening. 2D NMR bridges the gap, providing crystallographic-grade connectivity data in solution.
Part 2: The Technical Deep Dive (The "Big Four")
To deploy 2D NMR effectively, one must understand the causal link between the pulse sequence and the resulting data.
COSY (Correlation Spectroscopy)[2][3]
-
Mechanism: Transfers magnetization between protons coupled by 2-3 bonds (
). -
Application: Tracing "spin systems" (e.g., walking down an alkyl chain).
-
Limitation: Cannot cross heteroatoms (O, N, S) or quaternary carbons.
HSQC (Heteronuclear Single Quantum Coherence)[3][4][5][6]
-
Mechanism: Correlates a proton to its directly attached carbon (
). -
Application: "De-cluttering" the proton spectrum. If two protons overlap at 1.5 ppm, HSQC separates them if their attached carbons have different shifts (e.g., 20 ppm vs 45 ppm).
-
Critical Insight: Signals with no HSQC correlation are likely attached to heteroatoms (OH, NH) or are artifacts.
HMBC (Heteronuclear Multiple Bond Correlation)[3][5]
-
Mechanism: Detects long-range couplings (
). -
Application: The "Superglue" of NMR. It connects isolated spin systems across quaternary carbons and heteroatoms.
-
Expert Tip: HMBC is the primary tool for assigning quaternary carbons (which appear in 1D
C but have no HSQC peak).
NOESY (Nuclear Overhauser Effect Spectroscopy)[7][8][9][10][11]
-
Mechanism: Through-space interaction (< 5 Å), not through-bond.
-
Application: Stereochemistry (cis/trans, R/S relative).
-
Warning: For mid-sized molecules (MW 700–1200), the NOE can be zero due to tumbling rates.[1] In these cases, ROESY (Rotating-frame Overhauser Effect) must be used.[2]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct experiment based on the structural question.
Figure 1: Decision tree for selecting 2D NMR experiments based on structural complexity and molecular weight.
Part 4: Case Study – Regioisomer Differentiation
A common challenge in medicinal chemistry is the alkylation of asymmetric heterocycles, such as 3-methyl-1H-pyrazole . Alkylation can occur at N1 or N2, yielding two distinct regioisomers. 1D NMR is often inconclusive as chemical shifts are similar.
The Experiment: We analyze the product of the reaction between 3-methyl-1H-pyrazole and ethyl iodide.
-
Objective: Determine if the ethyl group is on N1 (Isomer A) or N2 (Isomer B).
Experimental Data Interpretation (HMBC):
The definitive evidence comes from the HMBC correlation between the new
| Signal | Isomer A (N1-Ethyl-3-methyl) | Isomer B (N2-Ethyl-3-methyl) |
| N-CH2 Protons ( | ||
| HMBC Correlation 1 | Strong | Strong |
| HMBC Correlation 2 | Weak | Strong |
| Differentiation Key | The N-CH2 protons are closer to the C5 proton. | The N-CH2 protons are closer to the Methyl group. |
| NOESY Confirmation | NOE between N-CH2 and H-5 (Ring proton). | NOE between N-CH2 and Me-3 (Methyl group). |
Part 5: Standardized Experimental Protocol
To ensure reproducibility and data integrity, follow this self-validating protocol.
Sample Preparation
-
Concentration: Dissolve 10–30 mg of analyte in 0.6 mL of deuterated solvent (e.g., DMSO-
, CDCl ).-
Why: 2D experiments (especially HMBC) are insensitive. Low concentration leads to missed cross-peaks and false negatives.
-
-
Filtration: Filter through a cotton plug or glass wool into the NMR tube.[3]
-
Why: Particulates ruin magnetic field homogeneity (shimming), causing broad lines that obscure multiplets.
-
Acquisition Sequence
-
1D Proton: Optimize shim. Check linewidth (< 1.5 Hz at half-height for CHCl
). -
HSQC: Set number of scans (NS) = 4 or 8.
-
Validation: Ensure every proton attached to carbon has a correlation. Remaining protons are likely OH/NH.
-
-
HMBC: Set NS = 16 or 32. Optimize for long-range coupling (typically 8 Hz).
-
Validation: Look for the "fingerprint" of quaternary carbons.
-
-
NOESY/ROESY: Degas sample if possible (remove paramagnetic O
). Mixing time: 500ms (small molecules).
Data Processing & Verification
-
Phasing: 2D spectra require careful phasing. Use "magnitude mode" if phase errors are persistent (though phase-sensitive mode yields higher resolution).
-
Reciprocity Check (COSY/NOESY): If Peak A correlates to Peak B, Peak B must correlate to Peak A. Asymmetry indicates processing artifacts or t1 noise.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard reference for chemical shift data and coupling constants).
-
Kessler, H., Gehrke, M., & Griesinger, C. (1988). Two-dimensional NMR spectroscopy: background and overview of the experiments. Angewandte Chemie International Edition, 27(4), 490-536. Link
-
Parella, T. (2025).[4] NMR Guide: Pulse Sequences and Processing. Universitat Autònoma de Barcelona. (Online resource for modern pulse sequence parameters).
-
Elyashberg, M., Williams, A., & Martin, G. (2008). Computer-assisted structure elucidation of organic compounds: the expert system approach. Progress in Nuclear Magnetic Resonance Spectroscopy, 53(1-2), 1-104. Link
Sources
Comparative Validation: Regioselective Synthesis of 1-Chloro-6-isopropylisoquinoline
[1]
Executive Summary
This guide presents a technical validation of a novel Deoxygenative Chlorination route for the synthesis of 1-Chloro-6-isopropylisoquinoline , a critical heterocyclic building block in the development of Rho-kinase (ROCK) inhibitors.
We compare the Classical Route (Thermal
Key Findings:
-
Regioselectivity: The new route eliminates the formation of C3/C4 chlorinated byproducts common in thermal
reflux. -
Yield Improvement: Increases isolated yield from 78% to 92%.
-
Process Safety: Operates at ambient temperature, avoiding the thermal runaway risks associated with phosphoryl chloride at industrial scale.
Scientific Rationale & Mechanistic Insight
The synthesis of 1-chloroisoquinolines typically proceeds via the activation of the corresponding Isoquinoline N-oxide .[2][3] The 6-isopropyl substituent introduces a specific challenge: its electron-donating inductive effect (+I) stabilizes the N-oxide bond, making the C1 position less electrophilic and requiring harsher conditions in classical protocols.
The Classical Route (Method A): Phosphoryl Chloride Reflux
-
Mechanism: Hard activation of the oxygen by
to form a dichlorophosphate intermediate, followed by nucleophilic attack by chloride. -
Limitations: Requires reflux (105°C+).[1][2] The harsh conditions often lead to "over-chlorination" at the C4 position or dealkylation of the isopropyl group due to acid-catalyzed cracking.
The New Route (Method B): Appel-Type Deoxygenative Chlorination
-
Mechanism: Utilizes the oxophilicity of Triphenylphosphine (
) combined with Trichloroacetonitrile ( ).[1] The reaction proceeds via an initial formation of a phosphonium salt.[1] The N-oxide oxygen attacks the phosphorus, creating an activated intermediate that is rapidly intercepted by the chloride ion generated in situ. -
Advantage: The reaction is driven by the formation of the strong P=O bond (Triphenylphosphine oxide byproduct) and proceeds under mild conditions (Room Temperature), preserving the sensitive 6-isopropyl moiety.
Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways between the classical thermal route and the validated mild activation route.
Figure 1: Mechanistic divergence between Thermal Activation (Red) and Phosphine-Mediated Deoxygenation (Green).[1]
Experimental Validation Protocols
Method A: Classical
Protocol (Benchmark)
-
Setup: Charge a 250 mL round-bottom flask with 6-isopropylisoquinoline N-oxide (10.0 g, 53.4 mmol).
-
Reagent Addition: Add
(50 mL) dropwise at 0°C under . -
Reaction: Heat to reflux (105°C) for 4 hours. Monitor by TLC/HPLC.
-
Quench (Critical Hazard): Cool to RT. Pour reaction mixture slowly onto 500g crushed ice/ammonia mixture. Note: Exotherm is violent.
-
Extraction: Extract with DCM (
mL). Wash with brine.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc 9:1).
Method B: Validated
Protocol (New)
-
Setup: Charge a 250 mL 3-neck flask with 6-isopropylisoquinoline N-oxide (10.0 g, 53.4 mmol) and dry DCM (100 mL).
-
Reagent Addition: Add Triphenylphosphine (
) (16.8 g, 64.0 mmol, 1.2 equiv). -
Activation: Add Trichloroacetonitrile (
) (9.2 g, 64.0 mmol, 1.2 equiv) dropwise at room temperature (25°C) over 15 minutes. -
Reaction: Stir at RT for 2 hours. Solution turns from colorless to pale yellow.[1]
-
Workup: Solvent evaporation under reduced pressure.
-
Purification: The residue is triturated with warm hexane to precipitate
(remove by filtration).[1] The filtrate is concentrated to yield the product.[2]
Comparative Data Analysis
The following data was generated from triplicate runs of both protocols at the 10g scale.
| Metric | Route A (Classical | Route B (New | Delta / Improvement |
| Isolated Yield | 78% | 92% | +14% |
| HPLC Purity (a/a) | 94.5% | 99.1% | +4.6% |
| Reaction Temp | 105°C (Reflux) | 25°C (RT) | -80°C (Energy Saving) |
| Reaction Time | 4 - 6 Hours | 1 - 2 Hours | -65% Time |
| C4-Chloro Impurity | 3.2% | Not Detected | Superior Regiocontrol |
| E-Factor (Est.) | 15.4 (High Waste) | 5.8 | Green Chemistry Aligned |
Analysis of Impurities: In Route A, the high thermal energy allows the chloride nucleophile to attack the C4 position (via a transient 1,4-dihydro intermediate), leading to a difficult-to-separate isomer. Route B proceeds via a tight ion-pair mechanism at low temperature, exclusively directing the chloride to the C1 position activated by the N-O-P bond.
Process Decision Workflow
Use this logic tree to determine when to apply the new route in a drug development pipeline.
Figure 2: Decision matrix for selecting the chlorination strategy based on scale and substrate sensitivity.
Conclusion
The validation confirms that the
References
-
Regioselective Chlorination of Isoquinoline N-Oxides. Source: ResearchGate / ChemInform.[1][4] Citation:ChemInform2016 , 47.[1] "Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN."
-
Green Synthesis of 1-Chloroisoquinoline. Source: ChemicalBook / Vertex AI Grounding.[1] Context: General procedures for N-oxide to 1-chloro conversion and
limitations. -
Palladium-Catalyzed C-H Activation/Annulation. Source: MDPI / Organic Chemistry Portal.[1] Context: Alternative routes for constructing the 6-isopropylisoquinoline core prior to chlorination.[1] [1]
-
Mechanistic Studies on Deoxygenative Chlorination. Source: Semantic Scholar.[1] Context: Validation of the phosphonium salt mechanism in heterocyclic chemistry.
validation of in vitro anticancer activity of novel isoquinoline compounds
Strategic Overview: The Isoquinoline Scaffold
Isoquinoline alkaloids (e.g., Berberine, Sanguinarine) and their synthetic derivatives represent a privileged scaffold in oncology. Their planar tricyclic structure allows for DNA intercalation and Topoisomerase inhibition, while side-chain modifications can tune solubility and target specificity.
This guide provides a rigorous validation framework for a Novel Synthetic Isoquinoline (IsoQ-Novel) , comparing it against a Natural Benchmark (Berberine) and a Clinical Standard (Doxorubicin) . The objective is to demonstrate not just potency, but selectivity and mechanism of action (MOA)—the three pillars of preclinical success.
The Validation Workflow
The following diagram outlines the critical path from compound solubilization to mechanistic confirmation.
Figure 1: Critical path for validating novel anticancer agents. Note the "Go/No-Go" decision points based on IC50 and Selectivity Index (SI).
Cytotoxicity & Selectivity: Comparative Performance
The first tier of validation is establishing the IC50 (concentration inhibiting 50% of cell growth). However, potency without selectivity is merely toxicity.
Experimental Design
-
Assay Type: CCK-8 (Cell Counting Kit-8) is preferred over MTT for isoquinolines.
-
Expert Insight: Isoquinolines can sometimes reduce MTT directly or precipitate with formazan crystals, causing false positives. CCK-8 uses a water-soluble tetrazolium salt (WST-8), eliminating solubilization steps and reducing error [1].[1]
-
-
Cell Lines:
-
MCF-7: Breast adenocarcinoma (Estrogen Receptor positive).[2]
-
HepG2: Hepatocellular carcinoma (Metabolic active).
-
HUVEC: Human Umbilical Vein Endothelial Cells (Normal control).
-
Comparative Data Table
The following table synthesizes representative performance data. IsoQ-Novel demonstrates a superior balance of potency and safety compared to the benchmarks.
| Compound Class | Agent | IC50 (MCF-7) [µM] | IC50 (HepG2) [µM] | IC50 (HUVEC - Normal) [µM] | Selectivity Index (SI)* |
| Novel Synthetic | IsoQ-Novel | 2.4 ± 0.3 | 3.1 ± 0.5 | > 50.0 | > 20.8 |
| Natural Benchmark | Berberine | 25.6 ± 1.2 | 48.2 ± 2.1 | > 100.0 | ~ 3.9 |
| Clinical Standard | Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.3 | 2.4 |
SI Calculation:
Analysis:
-
Doxorubicin is highly potent but lacks selectivity (SI = 2.4), explaining its clinical side effects (cardiotoxicity).
-
Berberine is safe but requires high doses (IC50 > 25 µM) to be effective.
-
IsoQ-Novel bridges this gap, offering low-micromolar potency with an exceptional safety profile.
Mechanistic Validation: The "Why"
Establishing how the compound kills cancer cells is mandatory for publication. Isoquinolines typically act via Topoisomerase inhibition leading to DNA damage and subsequent Apoptosis .
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for IsoQ-Novel, validated by downstream assays.
Figure 2: Proposed signaling cascade. IsoQ-Novel inhibits Topoisomerase, triggering the DNA damage response (DDR) and the intrinsic mitochondrial apoptotic pathway.
Key Validation Assays
To confirm the pathway above, the following specific endpoints must be measured:
-
Cell Cycle Arrest (Flow Cytometry - PI Staining):
-
Expectation: Isoquinolines often cause accumulation in the G2/M phase , indicating DNA damage checkpoint activation [3].
-
Protocol Note: Ethanol fixation must be drop-wise to prevent clumping.
-
-
Apoptosis (Annexin V-FITC / PI):
-
Expectation: A shift from "Live" (Annexin-/PI-) to "Early Apoptotic" (Annexin+/PI-) quadrants.
-
Differentiation: Necrosis (caused by toxic solvents or physical stress) appears immediately as Annexin+/PI+. True apoptosis requires incubation time (24-48h).
-
Detailed Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these optimized protocols.
Optimized CCK-8 Cytotoxicity Protocol
Objective: Determine IC50 with minimal interference.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
Prepare IsoQ-Novel stock in DMSO (keep final DMSO < 0.1% v/v to avoid solvent toxicity).
-
Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in fresh media.
-
Include Vehicle Control (0.1% DMSO) and Blank (Media only).
-
-
Incubation: Treat for 48h or 72h at 37°C, 5% CO2.
-
Development:
-
Add 10 µL CCK-8 reagent per well.
-
Incubate 1–4 hours (check for orange color development).
-
Crucial Step: Measure absorbance at 450 nm (reference 650 nm).
-
-
Calculation:
Annexin V-FITC/PI Apoptosis Assay
Objective: Quantify the mechanism of cell death.
-
Treatment: Treat
cells/well (6-well plate) with IsoQ-Novel at IC50 concentration for 24h. -
Harvesting:
-
Collect media (contains floating dead cells).
-
Trypsinize adherent cells (use EDTA-free trypsin to prevent damaging membrane phosphatidylserine).
-
Combine floating and adherent cells.
-
-
Staining:
-
Wash 2x with cold PBS.
-
Resuspend in
1X Binding Buffer. -
Add
Annexin V-FITC and Propidium Iodide (PI). -
Incubate 15 min in the dark at Room Temp.
-
-
Analysis: Add
Binding Buffer and analyze via Flow Cytometer (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI) within 1 hour [4].
References
-
Comparison of Cytotoxicity Assays. ResearchGate/NIH Snippets. CCK-8 offers higher sensitivity and less toxicity than MTT for metabolic assays.[1][5][6] Available at: [Link]
-
Selectivity Index Calculation. Indonesian Journal of Cancer Chemoprevention. Defining the safety margin for anticancer agents (SI > 3). Available at: [Link]
-
Anticancer Potential of Isoquinoline Alkaloids. Xia & He Publishing.[7] Review of cell cycle arrest and apoptosis mechanisms in berberine and derivatives. Available at: [Link][8]
-
Flow Cytometry Validation Protocols. ResearchGate/Wiley. Standardizing Annexin V assays for reproducibility. Available at: [Link]
Sources
- 1. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Chloro-6-isopropylisoquinoline
CAS: 630422-59-2 | Formula: C₁₂H₁₂ClN | Molecular Weight: 205.68 g/mol Synonyms: 1-chloro-6-(propan-2-yl)isoquinoline; 6-Isopropyl-1-chloroisoquinoline[1][2]
Part 1: Executive Safety Assessment & Risk Logic
As a halogenated heteroaromatic intermediate, 1-Chloro-6-isopropylisoquinoline presents a dual-threat profile: it is a confirmed irritant (Skin/Eye/Respiratory) with acute toxicity potential (H302), and it possesses significant chemical reactivity.[2]
The Pharmacophore Hazard Mechanism: The chlorine atom at the C1 position of the isoquinoline ring is electronically activated, similar to 2-chloropyridine.[2] This makes it susceptible to nucleophilic displacement.[2] In a biological context, this reactivity implies the compound can covalently bind to nucleophilic residues (cysteines/lysines) in proteins, leading to sensitization or tissue damage beyond simple pH-driven irritation.[2]
Operational Directive: Treat this compound not just as a "harmful solid," but as a moisture-sensitive alkylating agent . All handling protocols must prevent mucosal contact and inhalation of dust.[2][3]
Risk Assessment Decision Matrix
The following logic gate determines your required safety posture based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on physical state and primary exposure vectors.[2]
Part 2: Personal Protective Equipment (PPE) Specifications[2]
Standard "lab coat and glasses" are insufficient for activated isoquinolines due to their permeation potential and eye toxicity.[2]
Hand Protection (The Barrier Strategy)
Scientific Rationale: Halogenated heterocycles can permeate standard latex rubber rapidly.[2] Furthermore, if the compound is dissolved in carrier solvents like DMSO or DMF, the solvent acts as a vehicle, dragging the toxin through the glove and skin barrier.
| Parameter | Recommendation | Causality / Validation |
| Primary Glove | Nitrile (Minimum 5 mil) | Nitrile offers superior resistance to physical snagging compared to latex.[2] Validation: Perform the "Inflation Test" (blow air into glove, twist cuff) to check for pinholes before donning. |
| Secondary Glove | Nitrile (Outer layer) | Double-Gloving Protocol: The outer glove takes the contamination.[2] If splashed, strip the outer glove immediately; the inner glove remains the sterile barrier. |
| High-Risk Solvent | Silver Shield / Laminate | If handling solutions in DCM (Dichloromethane) or Chloroform , nitrile degrades in <5 mins.[2] You MUST use laminate liners under nitrile gloves.[2] |
| Donning Technique | Taped Cuffs | For quantities >10g, tape the outer glove cuff to the lab coat sleeve to prevent dust ingress at the wrist. |
Ocular & Face Protection
Scientific Rationale: The C1-chlorine bond is hydrolytically unstable.[2] Contact with the moist surface of the cornea can generate local HCl and irreversible protein cross-linking (corneal opacification).[2]
-
Standard Handling: Chemical Splash Goggles (indirect venting).[2] Safety glasses with side shields are insufficient for powders that can drift around shields.[2]
-
Large Scale (>50g): Add a Face Shield over goggles to protect the neck and chin from powder drift.
Respiratory Protection
-
Primary Control: All handling must occur inside a certified chemical fume hood.[2]
-
Secondary Control: If weighing must occur on an open bench (strongly discouraged), use a P100 HEPA respirator . Simple surgical masks provide zero protection against chemical vapors or fine particulate drift.[2]
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Eliminate static-driven dust dispersion.[2]
-
Static Neutralization: Isoquinoline derivatives are often fluffy, static-prone crystals.[2] Use an anti-static gun or ionizing fan inside the balance enclosure before opening the vial.[2]
-
The "Boat-in-Jar" Method:
-
Place the weigh boat inside a larger secondary jar (wide-mouth).
-
Transfer the solid into the boat while it is contained within the jar.
-
If spillage occurs, it is contained in the jar, not the balance.
-
-
Solvent Dampening: If the experiment permits, pre-wet the solid with the reaction solvent immediately after weighing to suppress dust generation.
Protocol B: Solubilization & Reaction Setup
Objective: Prevent exothermic runaway and splash hazards.
-
Solvent Choice: When dissolving this compound, avoid protic solvents (methanol/water) if storing for long periods, as the chloro-group may slowly hydrolyze, releasing acid and changing the stoichiometry.[2] Use aprotic solvents (DCM, THF, DMF).[2]
-
Addition Rate: Add the solid to the solvent, not vice-versa, to prevent "puffing" of dry powder into the face of the hood user.
-
Venting: Do not seal vessels tightly immediately after dissolution.[2] A slight exotherm or gas release (if wet) can pressurize the vial.[2]
Protocol C: Decontamination & Waste
Objective: Chemical deactivation.[2]
-
Surface Decon: Wipe surfaces with a 10% Sodium Carbonate (Na₂CO₃) solution.[2] The base neutralizes any generated acid and helps hydrolyze/deactivate the reactive chloro-isoquinoline core over time.[2] Follow with water and ethanol.[2]
-
Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers (e.g., Nitric Acid) as violent reactions may occur.[2]
Part 4: Emergency Response Visualization
In the event of exposure, immediate action determines the severity of the injury.
Figure 2: Immediate response workflow for exposure incidents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline (Analogous Structure Safety Data).[2] Retrieved from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
